molecular formula C20H26N2O4 B127858 Enalapril Diketopiperazine CAS No. 115729-52-7

Enalapril Diketopiperazine

Cat. No.: B127858
CAS No.: 115729-52-7
M. Wt: 358.4 g/mol
InChI Key: BMZHNHHJUGMMLV-XIRDDKMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3/t14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZHNHHJUGMMLV-XIRDDKMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CCC[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151178
Record name Enalapril diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115729-52-7
Record name Ethyl (αS,3S,8aS)-hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115729-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalapril diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115729527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalapril diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-3-methyl-hexahydro-pyrrolo[1,2-a]pyrazin-1,4-dion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENALAPRIL DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609HCJ5DV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Enalapril Diketopiperazine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril (B1671234) Diketopiperazine (DKP), identified as impurity D in the European Pharmacopoeia, is a prominent degradation product of the angiotensin-converting enzyme (ACE) inhibitor, enalapril.[1][2] Its formation, primarily through intramolecular cyclization of enalapril, is a critical parameter in the stability studies of enalapril maleate (B1232345) formulations.[1][3] Understanding the chemical structure, properties, and formation pathways of Enalapril DKP is essential for the development of stable and effective enalapril drug products. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies related to Enalapril Diketopiperazine.

Chemical Structure and Identification

This compound is a bicyclic compound formed from the internal condensation of enalapril. The IUPAC name for this compound is ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate.[4][5][6]

Key chemical identifiers are summarized in the table below:

IdentifierValue
IUPAC Name ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate[4][5][6]
CAS Number 115729-52-7[4][5]
Molecular Formula C₂₀H₂₆N₂O₄[4][5]
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C[7]
InChI Key BMZHNHHJUGMMLV-XIRDDKMYSA-N
Synonyms Enalapril DKP, Enalapril Impurity D, Enalapril Related Compound D[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table for easy reference.

PropertyValueSource(s)
Molecular Weight 358.43 g/mol [5]
Melting Point 93-94 °C[6]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[6]
Appearance White to Off-White Solid[6]
XLogP3-AA 2.6[6]
Hydrogen Bond Acceptors 4[6]

Formation Pathway

This compound is primarily formed from enalapril through an intramolecular cyclization reaction. This degradation is known to be influenced by pH and temperature.

Enalapril Enalapril TransitionState Intramolecular Nucleophilic Attack Enalapril->TransitionState Heat, Acidic/Neutral pH DKP This compound TransitionState->DKP H2O H₂O TransitionState->H2O

Fig. 1: Formation of this compound from Enalapril.

This intramolecular cyclization is a key degradation pathway for enalapril, especially in the solid state and under acidic or neutral conditions in solution.[1][9] The reaction involves the nucleophilic attack of the secondary amine of the alanylproline moiety on the ester carbonyl group, leading to the formation of the diketopiperazine ring and the elimination of ethanol.

Experimental Protocols

Forced Degradation of Enalapril Maleate to Yield this compound

This protocol is adapted from studies on the degradation of enalapril.[9][10]

Objective: To generate this compound from enalapril maleate under acidic stress conditions.

Materials:

  • Enalapril maleate

  • 0.1 N Hydrochloric acid (HCl)

  • Methanol (B129727)

  • Water

  • Heating apparatus (e.g., water bath or heating block)

  • pH meter

  • Reaction vessel

Procedure:

  • Prepare a stock solution of enalapril maleate in methanol or water at a concentration of 1 mg/mL.[10]

  • In a suitable reaction vessel, mix the enalapril maleate stock solution with 0.1 N HCl.[9]

  • Heat the mixture at 80°C.[9]

  • Monitor the degradation process by taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[10]

  • Analyze the samples using a suitable analytical method, such as HPLC, to determine the extent of formation of this compound.[9]

  • Once a significant amount of the diketopiperazine derivative has been formed, the reaction can be stopped.

  • Purification of this compound from the reaction mixture can be achieved using preparative chromatography.

Analytical Method for this compound

A validated stability-indicating HPLC method is crucial for the quantification of this compound in the presence of enalapril and other degradation products.

Chromatographic Conditions (Example): [9]

LC-MS/MS for Structural Confirmation: [9]

  • For LC-MS studies, the mobile phase can be modified by replacing the phosphate buffer with water, and the pH adjusted to 3.0 with formic acid.[9]

  • Mass spectrometry can be used to confirm the identity of the degradation product by comparing its m/z value and fragmentation pattern with that of a known standard of this compound.[9]

cluster_prep Sample Preparation cluster_analysis Analytical Workflow Degradation Forced Degradation of Enalapril Extraction Solid Phase Extraction or Liquid-Liquid Extraction Degradation->Extraction HPLC HPLC Separation (C18 column) Extraction->HPLC UV UV Detection (210 nm) HPLC->UV MS Mass Spectrometry (Structural Confirmation) HPLC->MS

Fig. 2: General workflow for the analysis of this compound.

Spectroscopic Data

While detailed assigned spectra are often proprietary and found in the certificates of analysis for commercial reference standards, the following provides an overview of the expected spectroscopic characteristics.[5]

  • ¹H NMR and ¹³C NMR: The NMR spectra would be complex due to the number of protons and carbons in the molecule. Key signals would include those corresponding to the ethyl ester group, the aromatic protons of the phenylethyl side chain, and the protons of the fused ring system. Reference standards from suppliers like the British Pharmacopoeia (BP) or LGC Standards come with a Certificate of Analysis which would include detailed spectral data.[4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (358.43 g/mol ).[5] Tandem mass spectrometry (MS/MS) would reveal a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.[9][10]

Conclusion

This compound is a critical impurity to monitor in the development and quality control of enalapril maleate drug products. Its formation through intramolecular cyclization is a key degradation pathway. A thorough understanding of its chemical structure, properties, and the analytical methods for its detection is paramount for ensuring the stability and efficacy of enalapril formulations. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry. For definitive identification and quantification, the use of a certified reference standard is highly recommended.

References

Enalapril Diketopiperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Enalapril Diketopiperazine, a key impurity and degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. Understanding the properties of this compound is crucial for the development, manufacturing, and quality control of Enalapril-based pharmaceuticals.

Core Physicochemical Properties

This compound, identified by the CAS number 115729-52-7, is a heterocyclic compound formed through the intramolecular cyclization of Enalapril.[1][2][3] Its formation is a critical parameter monitored during the stability testing of Enalapril drug products.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its related acidic form.

Table 1: Physicochemical Properties of this compound (CAS: 115729-52-7)

PropertyValueSource(s)
Molecular Formula C₂₀H₂₆N₂O₄[1][2]
Molecular Weight 358.43 g/mol [2][4]
Melting Point 93-94°C[5][6]
Boiling Point (Predicted) 562.9 ± 50.0 °C[5][6]
Density (Predicted) 1.22 ± 0.1 g/cm³[6]
pKa (Predicted) -1.07 ± 0.40[5][6]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[5][6]
Appearance White to Off-White Crystalline Powder[3][6]
Storage 2-8°C or -20°C Freezer[2][3][5][6]

Table 2: Physicochemical Properties of this compound Acid (CAS: 115623-21-7)

PropertyValueSource(s)
Molecular Formula C₁₈H₂₂N₂O₄[7][8]
Molecular Weight 330.38 g/mol [7][8]
LogP (Predicted) 1.16990[7]

Formation Pathway

Enalapril can degrade to form this compound through an intramolecular cyclization reaction. This process is a key consideration in the formulation and storage of Enalapril-containing products.

Enalapril Enalapril (C₂₀H₂₈N₂O₅) DKP This compound (C₂₀H₂₆N₂O₄) Enalapril->DKP Intramolecular Cyclization (-H₂O)

Formation of this compound from Enalapril.

Experimental Protocols: Detection and Quantification

The quantification of this compound as an impurity in Enalapril drug substances and products is typically performed using High-Performance Liquid Chromatography (HPLC). While specific methods are often product-dependent and proprietary, a general methodological approach is outlined below.

Objective: To detect and quantify this compound in an Enalapril drug substance or product.

Principle: Reversed-phase HPLC with UV detection is a common method for separating Enalapril from its degradation products, including the diketopiperazine. The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Materials and Reagents:

  • This compound reference standard

  • Enalapril Maleate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • Water (HPLC grade)

  • Sample of Enalapril drug substance or product

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • A gradient pump

    • An autosampler

    • A column oven

    • A UV-Vis detector

Chromatographic Conditions (Illustrative Example):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Phosphate buffer

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases). Prepare a series of working standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the Enalapril sample in the diluent to achieve a known concentration.

  • Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the percentage of this compound impurity in the Enalapril sample.

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound as an impurity in a pharmaceutical setting.

cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Receive Enalapril Sample PrepSample Prepare Sample Solution Sample->PrepSample RefStd Procure Certified Reference Standard PrepStd Prepare Standard Solutions RefStd->PrepStd Inject Inject Samples and Standards PrepSample->Inject PrepStd->Inject HPLC HPLC System Setup HPLC->Inject Chrom Generate Chromatograms Inject->Chrom PeakID Peak Identification and Integration Chrom->PeakID CalCurve Construct Calibration Curve PeakID->CalCurve Quant Quantify Impurity CalCurve->Quant Report Generate Analysis Report Quant->Report

Workflow for this compound Impurity Analysis.

References

The Unwanted Transformation: A Technical Guide to the Intramolecular Cyclization of Enalapril to Diketopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enalapril (B1671234), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, primarily through hydrolysis to its active metabolite enalaprilat (B1671235) and an intramolecular cyclization to form enalapril diketopiperazine (DKP). The formation of DKP is a significant concern in the pharmaceutical industry as it represents a loss of active pharmaceutical ingredient (API) and introduces an impurity that must be monitored and controlled. This technical guide provides an in-depth exploration of the mechanism of DKP formation from enalapril, consolidating key research findings on its kinetics, influencing factors, and analytical determination.

The Core Mechanism: An Intramolecular Affair

The conversion of enalapril to its DKP derivative is an intramolecular condensation reaction. The reaction involves the nucleophilic attack of the secondary amine on the ester carbonyl group of the same enalapril molecule. This process results in the formation of a six-membered ring structure, the diketopiperazine, and the elimination of ethanol.

This cyclization is a classic example of a neighboring group participation reaction, where a functional group in close proximity to a reactive center influences the rate and outcome of the reaction. The spatial arrangement of the secondary amine and the ester group in the enalapril molecule is conducive to this intramolecular cyclization.

Factors Influencing Diketopiperazine Formation

The rate and extent of DKP formation are significantly influenced by several factors, including pH, temperature, and the presence of excipients in pharmaceutical formulations.

The Critical Role of pH

The pH of the environment is a primary determinant in the degradation pathway of enalapril.

  • Acidic Conditions: In acidic solutions (pH < 5), the formation of DKP is the predominant degradation pathway.[1][2] The acidic environment can protonate the ester carbonyl, making it more susceptible to nucleophilic attack by the secondary amine.

  • Neutral and Alkaline Conditions: Under neutral and alkaline conditions (pH > 5), the hydrolysis of the ester group to form enalaprilat becomes the more dominant degradation route.[1][3] However, some studies have proposed that DKP formation can also be promoted in alkaline media.[4] The microenvironmental pH within a solid dosage form, influenced by excipients, can therefore play a crucial role in the stability of enalapril.[4]

The Accelerating Effect of Temperature

As with most chemical reactions, temperature plays a significant role in the kinetics of DKP formation. Increased temperatures provide the necessary activation energy for the intramolecular cyclization to occur. Thermal analysis has shown that DKP formation in solid-state enalapril maleate (B1232345) begins at approximately 129°C and reaches a maximum rate at 137°C.[5] In hot-melt extrusion processes, degradation to DKP can occur at temperatures above 120°C.[6]

The Influence of Excipients

Pharmaceutical excipients, while generally considered inert, can have a profound impact on the stability of enalapril.

  • Promoting Degradation: Certain common excipients can promote the formation of DKP.[4] For instance, Eudragit E, a coating polymer, has been shown to accelerate the degradation of enalapril maleate to DKP.[7]

  • Inhibiting Degradation: Conversely, the addition of certain organic acids, such as tartaric acid, can help to control the microenvironmental pH and inhibit the formation of DKP.[4] Stearic acid incorporated into pellets has also been shown to improve the stability of enalapril maleate by reducing DKP formation.[8] The in-situ formation of enalapril sodium salt by incorporating suitable ionic excipients can also effectively minimize DKP content.[9]

Quantitative Insights: Kinetics of Diketopiperazine Formation

Kinetic studies provide valuable quantitative data on the rate of DKP formation. The degradation of enalapril to DKP generally follows pseudo-first-order kinetics.

ParameterValueConditionsReference
Activation Energy (Ea) 141.2 ± 0.7 kJ/molPure enalapril maleate (solid-state)[7]
Activation Energy (Ea) 86.7 ± 0.8 kJ/molEnalapril maleate with Eudragit E (1:1 ratio)[7]
Activation Energy (Ea) 198 kJ/molEnalapril maleate decomposition to DKP (monitored by thermogravimetry)[1]

Experimental Protocols for Studying Diketopiperazine Formation

The study of enalapril degradation and DKP formation relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation and quantification of enalapril and its degradation products.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for the analysis of enalapril and its degradation products, including DKP and enalaprilat, would involve the following:

  • Column: A reversed-phase column, such as a C8 or C18, is commonly used.[10][11][12]

  • Mobile Phase: The mobile phase is typically a mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 2.2) and an organic modifier like acetonitrile (B52724) or methanol.[10][12][13] The low pH of the mobile phase aids in achieving good peak shapes and separation.

  • Detection: UV detection at 215 nm is standard for quantifying enalapril and its related substances.[3][10]

  • Column Temperature: Elevated column temperatures (e.g., 50°C or higher) are often used to improve peak shape and reduce analysis time.[3][14]

Forced Degradation Studies

To understand the degradation pathways and validate the stability-indicating nature of an analytical method, forced degradation (stress testing) studies are performed. This involves subjecting enalapril to various stress conditions:

  • Acidic Hydrolysis: Enalapril is treated with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80°C).[15] This condition is expected to generate DKP as the major degradation product.[3]

  • Alkaline Hydrolysis: The drug is exposed to a base (e.g., 0.1 N NaOH) at an elevated temperature.[15] This typically leads to the formation of enalaprilat.[3]

  • Neutral Hydrolysis: Enalapril is heated in water to assess its degradation at neutral pH.[15] Both enalaprilat and DKP can be formed under these conditions.[3]

  • Oxidative Degradation: The drug is treated with an oxidizing agent (e.g., hydrogen peroxide). Enalapril has been found to be relatively stable under oxidative stress.[3]

  • Thermal Degradation: Solid enalapril is heated to evaluate the impact of temperature alone on its stability.[3]

  • Photodegradation: Enalapril solutions are exposed to UV light to assess their photostability.[15]

Visualizing the Process

To better understand the relationships and workflows discussed, the following diagrams are provided.

G Mechanism of this compound Formation Enalapril Enalapril (Secondary Amine and Ester Group) TransitionState Intramolecular Nucleophilic Attack (Protonated Carbonyl in Acidic Conditions) Enalapril->TransitionState Cyclization DKP This compound (Six-membered Ring) TransitionState->DKP Ethanol Ethanol (Elimination Product) TransitionState->Ethanol G Factors Influencing DKP Formation DKP_Formation DKP Formation Rate pH pH pH->DKP_Formation Acidic pH increases rate Temperature Temperature Temperature->DKP_Formation Higher temp increases rate Excipients Excipients Excipients->DKP_Formation Can increase or decrease rate G Experimental Workflow for Enalapril Stability Study cluster_stress Forced Degradation Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Alkaline Hydrolysis Base->Stressed_Samples Neutral Neutral Hydrolysis Neutral->Stressed_Samples Oxidation Oxidative Stress Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photo Photolytic Stress Photo->Stressed_Samples Enalapril_Sample Enalapril Sample (API or Formulation) Enalapril_Sample->Acid Enalapril_Sample->Base Enalapril_Sample->Neutral Enalapril_Sample->Oxidation Enalapril_Sample->Thermal Enalapril_Sample->Photo HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Quantification of Enalapril, DKP, Enalaprilat) HPLC_Analysis->Data_Analysis

References

Enalapril's Transformation: A Technical Guide to Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation pathway of enalapril (B1671234) to its diketopiperazine derivative, a critical aspect in the stability and formulation of this widely used angiotensin-converting enzyme (ACE) inhibitor. Understanding the kinetics, influencing factors, and analytical methodologies is paramount for ensuring the safety, efficacy, and quality of enalapril-containing pharmaceutical products.

The Degradation Pathway: From Enalapril to Diketopiperazine

Enalapril, a prodrug, is susceptible to two primary degradation pathways: hydrolysis to its active metabolite, enalaprilat (B1671235), and an intramolecular cyclization to form a diketopiperazine (DKP) derivative.[1][2][3] The formation of DKP is a significant concern in pharmaceutical formulations as it represents a loss of the active pharmaceutical ingredient (API) and introduces an impurity that must be monitored and controlled.

The conversion to DKP is primarily driven by factors such as pH, temperature, and the presence of certain excipients.[2][4] In aqueous solutions, the degradation pathway is highly pH-dependent. Acidic conditions (pH below 5) favor the intramolecular cyclization to form DKP, while alkaline conditions promote the hydrolysis of the ethyl ester to yield enalaprilat.[2]

Mechanism of Intramolecular Cyclization

The formation of the diketopiperazine from enalapril is a result of an intramolecular aminolysis reaction. The process involves the nucleophilic attack of the secondary amine of the proline ring on the carbonyl carbon of the adjacent alanine (B10760859) residue. This is followed by the elimination of ethanol (B145695), leading to the formation of the cyclic dipeptide structure of diketopiperazine. This reaction is particularly relevant in the solid state and under acidic conditions in solution.

Enalapril Enalapril TransitionState Tetrahedral Intermediate Enalapril->TransitionState Intramolecular Nucleophilic Attack DKP Diketopiperazine TransitionState->DKP Elimination Ethanol Ethanol TransitionState->Ethanol Elimination

Figure 1: Simplified pathway of Enalapril to Diketopiperazine.

Quantitative Analysis of Degradation Kinetics

The degradation of enalapril to diketopiperazine generally follows first-order kinetics.[2] The rate of this degradation is significantly influenced by the surrounding environment.

Summary of Kinetic Data

The following table summarizes the degradation rate constants (k) and the time for 10% degradation (t90) of enalapril under various hydrolytic conditions.

Stress ConditionTemperature (°C)Degradation Rate Constant (k)t90Primary Degradation ProductsReference
0.1 N HCl800.0090 h⁻¹11.73 hEnalaprilat, Diketopiperazine (major)[2]
Water800.0018 h⁻¹57.20 hEnalaprilat, Diketopiperazine[2]
0.1 N NaOH600.0914 min⁻¹1.15 minEnalaprilat[2]
Activation Energy

The solid-state reaction of enalapril maleate (B1232345) to undergo intramolecular cyclization and form DKP has a determined activation energy of approximately 141.2 ± 0.7 kJ/mol. However, this can be significantly reduced in the presence of certain excipients like Eudragit E, which can lower the activation energy to 86.7 ± 0.8 kJ/mol, thereby accelerating the degradation.[5]

Experimental Protocols

Accurate monitoring of enalapril and its degradation products is crucial. The following are detailed methodologies for key experiments.

Preparation of Diketopiperazine (DKP) Reference Standard

A reference standard for DKP is essential for accurate quantification in stability studies.

Protocol:

  • Carefully place approximately 20 mg of USP Enalapril Maleate Reference Standard in a 100-mL beaker, forming a mound at the bottom.

  • Heat the beaker in an oven at 150°C for about 4 hours.

  • Allow the beaker to cool to room temperature.

  • Add 50 mL of acetonitrile (B52724) to the cooled residue in the beaker.

  • Use sonication for several minutes to dissolve the material.

  • The resulting solution will typically contain between 0.2 mg/mL and 0.4 mg/mL of enalapril diketopiperazine. This solution can be used to identify the DKP peak in chromatographic analyses.

Stability-Indicating HPLC-UV Method

This method is suitable for the simultaneous determination of enalapril and its degradation products, enalaprilat and diketopiperazine.[6][7]

Chromatographic Conditions:

  • Column: C18, 100 x 4.6 mm, 3.5 µm particle size.[6]

  • Mobile Phase: A mixture of ethanol and phosphate (B84403) buffer (pH 2.2) in a 30:70 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[3]

  • Column Temperature: 50°C.

  • Injection Volume: 20 µL.

Preparation of Solutions:

  • Phosphate Buffer (pH 2.2): Prepare a suitable phosphate buffer and adjust the pH to 2.2 using phosphoric acid.

  • Standard Solution: Prepare a stock solution of USP Enalapril Maleate Reference Standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 140–260 µg/mL).[6]

  • Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of enalapril maleate and dissolve it in a known volume of mobile phase. Filter the solution before injection.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

Summary of Forced Degradation Conditions and Results
Stress ConditionConditionsMajor Degradation Products ObservedReference
Acid Hydrolysis0.1 N HCl at 80°CEnalaprilat, Diketopiperazine (maximum formation)[1]
Neutral HydrolysisWater at 80°CEnalaprilat, Diketopiperazine[1]
Alkaline Hydrolysis0.1 N NaOH at 80°CEnalaprilat[1]
Oxidative Degradation3% H₂O₂ at room temperatureStable[2]
Photolytic DegradationExposure to UV and visible light for 7 days (in solution)Slight degradation to Enalaprilat[2]
Thermal Degradation (Solid State)70°CStable[2]

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in enalapril degradation and a typical experimental workflow for its analysis.

cluster_0 Factors Influencing Degradation cluster_1 Degradation Pathways cluster_2 Degradation Products pH pH Hydrolysis Hydrolysis pH->Hydrolysis Intramolecular Cyclization Intramolecular Cyclization pH->Intramolecular Cyclization Temperature Temperature Temperature->Hydrolysis Temperature->Intramolecular Cyclization Excipients Excipients Excipients->Intramolecular Cyclization Enalaprilat Enalaprilat Hydrolysis->Enalaprilat Diketopiperazine Diketopiperazine Intramolecular Cyclization->Diketopiperazine

Figure 2: Factors influencing Enalapril degradation pathways.

Forced Degradation Studies Forced Degradation Studies Sample Preparation Sample Preparation Forced Degradation Studies->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Quantification of Degradants Quantification of Degradants Data Analysis->Quantification of Degradants

References

Physical and chemical properties of Enalapril Diketopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril (B1671234) Diketopiperazine (DKP), with the IUPAC name ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate, is a prominent impurity and a major degradation product of Enalapril Maleate (B1232345), an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. The formation of this cyclic impurity, primarily through an intramolecular cyclization reaction, is a critical parameter in the stability assessment and quality control of enalapril maleate drug products. This technical guide provides an in-depth overview of the physical and chemical properties of Enalapril Diketopiperazine, along with detailed experimental protocols for its characterization and analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its identification, purification, and for understanding its behavior in pharmaceutical formulations.

General Properties
PropertyValueSource
Chemical Formula C₂₀H₂₆N₂O₄[1][2]
Molecular Weight 358.43 g/mol [1][2]
CAS Number 115729-52-7[1]
Appearance Solid[3]
Physicochemical Data
PropertyValueMethodSource
Melting Point 93-94 °CCapillary Method[3]
Solubility Slightly soluble in Chloroform and Ethyl AcetateShake Flask Method[3]
pKa (Predicted) -1.07 ± 0.40Computational Prediction[3]
LogP (Predicted) 1.16990Computational Prediction[4]

Stability and Degradation

This compound is primarily formed from the degradation of enalapril. This process is significantly influenced by environmental factors such as pH, temperature, and humidity.

  • Formation: The conversion of enalapril to its diketopiperazine derivative is a result of an intramolecular cyclization reaction.[5] This degradation pathway is particularly prevalent in the solid state and in acidic solutions (pH < 5).[5]

  • Influencing Factors: The rate of DKP formation is accelerated by acidic conditions and elevated temperatures.[5][6] The presence of certain excipients in pharmaceutical formulations can also promote the degradation of enalapril to DKP. Conversely, the formation of DKP can be inhibited by controlling the microenvironmental pH, for instance, through the addition of suitable organic acids. In alkaline conditions, the hydrolysis of enalapril to enalaprilat (B1671235) is the more dominant degradation pathway.[6]

The degradation pathway of Enalapril to this compound is illustrated in the diagram below.

G Degradation Pathway of Enalapril cluster_products Degradation Products Enalapril Enalapril (C₂₀H₂₈N₂O₅) DKP This compound (C₂₀H₂₆N₂O₄) Enalapril->DKP Intramolecular Cyclization (Acidic conditions, Heat) Enalaprilat Enalaprilat (C₁₈H₂₄N₂O₅) Enalapril->Enalaprilat Hydrolysis (Alkaline conditions) Water H₂O Ethanol C₂H₅OH

Degradation Pathway of Enalapril

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard pharmacopeial methods and published analytical procedures.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in USP General Chapter <741> Melting Range or Temperature.[4][7]

Apparatus:

  • Melting point apparatus with a heating block and a temperature probe.

  • Glass capillary tubes (closed at one end).

  • Sample pulverizer (e.g., mortar and pestle).

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, dry the sample in a desiccator over a suitable drying agent.

  • Capillary Loading: Introduce the powdered sample into a glass capillary tube, tapping gently to pack the sample to a height of 2-4 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the block at a rapid rate to a temperature approximately 10°C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the sample is completely liquefied (completion of melting). The range between these two temperatures is the melting range.

Solubility Determination (Shake Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.

Apparatus:

  • Mechanical shaker or magnetic stirrer.

  • Constant temperature water bath or incubator.

  • Centrifuge.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

  • A validated analytical method for the quantification of this compound (e.g., HPLC-UV).

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, chloroform, ethyl acetate) in a glass flask.

  • Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25°C ± 0.5°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge the sample at a suitable speed to facilitate the separation of the solid and liquid phases.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.

  • Quantification: Dilute the filtered solution as necessary and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is expressed as the concentration of the saturated solution in units such as mg/mL or g/L.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Determination

This protocol provides a general framework for the HPLC analysis of this compound, based on published methods for enalapril and its impurities.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate), pH adjusted to 2.5 with phosphoric acid.

  • Water (HPLC grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v). The exact composition may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Dissolve a known amount of the test sample containing this compound in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. The concentration and purity can be calculated based on the peak area.

Synthesis and Formation

This compound is not typically synthesized as a primary pharmaceutical ingredient but is formed as a degradation product of enalapril. For research and analytical purposes, it can be generated through forced degradation of enalapril maleate.

Forced Degradation Protocol to Generate this compound

This protocol is designed to intentionally degrade enalapril maleate to produce this compound for use as a reference standard or for further study.

Materials:

  • Enalapril Maleate.

  • Hydrochloric acid (HCl), 0.1 N.

  • Water bath or oven.

  • pH meter.

  • HPLC system for monitoring the degradation.

Procedure:

  • Acidic Degradation: Dissolve Enalapril Maleate in 0.1 N HCl to a known concentration.

  • Heating: Heat the solution in a water bath or oven at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., several hours to days).

  • Monitoring: Periodically withdraw samples, neutralize them if necessary, and analyze by HPLC to monitor the formation of this compound and the disappearance of enalapril.

  • Isolation (Optional): Once a significant amount of the diketopiperazine has formed, the product can be isolated and purified using techniques such as preparative chromatography.

The following workflow illustrates the process of conducting a forced degradation study.

G Forced Degradation Experimental Workflow start Start: Prepare Enalapril Maleate Solution stress Apply Stress Conditions (e.g., Acid, Heat) start->stress monitor Monitor Degradation by HPLC stress->monitor check Sufficient DKP Formed? monitor->check check->stress No isolate Isolate and Purify DKP check->isolate Yes characterize Characterize Purified DKP isolate->characterize end End characterize->end

Forced Degradation Workflow

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a critical impurity in enalapril maleate formulations. Understanding these properties and having access to robust analytical and experimental protocols are essential for ensuring the quality, stability, and safety of enalapril-containing drug products. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with enalapril and related compounds.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Enalapril and its Degradant Diketopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Enalapril (B1671234) and its primary degradation product, diketopiperazine (DKP). Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, particularly through intramolecular cyclization to form the inactive diketopiperazine. Monitoring this degradation is crucial for ensuring the quality, stability, and efficacy of Enalapril drug products. The method described herein is a stability-indicating assay that is simple, rapid, and suitable for routine quality control and stability studies.

Introduction

Enalapril is widely prescribed for the treatment of hypertension and heart failure.[1][2] As a prodrug, it is converted in the body to its active form, enalaprilat (B1671235). However, Enalapril is known to degrade, primarily through hydrolysis to enalaprilat and intramolecular cyclization to form diketopiperazine.[1] The formation of DKP is a significant concern as it represents a loss of potency and the introduction of an impurity.[3] Therefore, a reliable analytical method to separate and quantify Enalapril from its degradation products is essential for pharmaceutical quality control. This application note details a validated HPLC method for this purpose.

Chemical Degradation Pathway

Enalapril undergoes degradation under various conditions, including acidic, neutral, and alkaline environments.[1][4][5] The primary degradation pathway leading to the formation of diketopiperazine involves an intramolecular cyclization reaction.

cluster_degradation Degradation Pathways Enalapril Enalapril DKP Diketopiperazine (DKP) Enalapril->DKP Intramolecular Cyclization Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis

Caption: Degradation pathways of Enalapril.

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of Enalapril and Diketopiperazine in a pharmaceutical sample.

cluster_workflow HPLC Analysis Workflow A Sample Preparation (e.g., Tablet Dissolution) D Sample Injection A->D B Standard Preparation (Enalapril and DKP) B->D C HPLC System Setup C->D E Chromatographic Separation D->E F Data Acquisition (UV Detection) E->F G Data Analysis (Peak Integration & Quantification) F->G

Caption: Experimental workflow for HPLC analysis.

HPLC Method Parameters

Several HPLC methods have been reported for the analysis of Enalapril and its impurities. The following tables summarize the key parameters from various validated methods, providing a comparative overview.

Table 1: Chromatographic Conditions

ParameterMethod 1[6][7]Method 2[8][9][10]Method 3[11]Method 4[4][12]
Column Grace Platinum C8 EPS (250 x 4.6 mm, 5 µm)C18 (100 x 4.6 mm, 3.5 µm)Platinum EPS C8 (250 x 4.6 mm, 5 µm)C18
Mobile Phase Acetonitrile (B52724) : 20 mM Phosphate (B84403) Buffer pH 2.2 (25:75 v/v)Ethanol : Phosphate Buffer pH 2.2 (30:70 v/v)Mobile Phase A: 2.2 pH Buffer : ACN (715:285) Mobile Phase B: 2.2 pH Buffer : ACN (720:280) (Gradient)Acetonitrile : Phosphate Buffer pH 3
Flow Rate 2 mL/minNot Specified1.5 mL/min1 mL/min
Detection Wavelength 215 nmNot Specified215 nm210 nm
Column Temperature Room TemperatureNot SpecifiedNot SpecifiedNot Specified
Injection Volume 50 µLNot SpecifiedNot SpecifiedNot Specified

Quantitative Data Summary

The performance of the HPLC methods can be evaluated based on key validation parameters.

Table 2: System Suitability and Validation Parameters

ParameterMethod 1[6][7]Method 3[11]Method Optimized from BP
Enalapril Retention Time (min) < 9 min (total run time)6.59Not Specified
Diketopiperazine Retention Time (min) < 9 min (total run time)8.33Not Specified
Linearity (Correlation Coefficient, r²) 0.99981Not SpecifiedNot Specified
Limit of Detection (LOD) 0.021%Not Specified0.017 µg/mL (DKP)
Limit of Quantification (LOQ) 0.062%Not Specified0.055 µg/mL (DKP)
Accuracy (% Recovery) Not Specified98.0 - 102.0%Not Specified

Detailed Experimental Protocol

This protocol is based on a well-validated, stability-indicating HPLC method.[6][7]

1. Materials and Reagents

  • Enalapril Maleate (B1232345) Reference Standard

  • Enalapril Diketopiperazine Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Enalapril Maleate Tablets (or drug substance)

2. Preparation of Solutions

  • 20 mM Phosphate Buffer (pH 2.2): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 2.2 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 20 mM phosphate buffer (pH 2.2) in a ratio of 25:75 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve Enalapril Maleate and this compound reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Enalapril Maleate and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution, then filter through a 0.45 µm syringe filter.

3. HPLC Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Grace Platinum C8 EPS (250 x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 2.2 (25:75 v/v).[6]

  • Flow Rate: 2 mL/min.[6][7]

  • Column Temperature: Ambient.[6]

  • Detection Wavelength: 215 nm.[6][7]

  • Injection Volume: 50 µL.[7]

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times and peak areas of Enalapril and Diketopiperazine.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Calculate the amount of Enalapril and Diketopiperazine in the sample using the peak areas and the concentration of the standard solutions.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Enalapril is known to degrade under various stress conditions.[1][4][5]

  • Acidic Hydrolysis: Enalapril degrades to enalaprilat and diketopiperazine under acidic conditions.[1][4]

  • Alkaline Hydrolysis: Under alkaline stress, the primary degradation product is enalaprilat.[1][5]

  • Neutral Hydrolysis: In neutral conditions, both enalaprilat and diketopiperazine are formed.[1][5]

  • Oxidative Degradation: Enalapril is reported to be relatively stable under oxidative stress.[1][5]

Conclusion

The HPLC method detailed in this application note is a reliable and validated procedure for the simultaneous analysis of Enalapril and its critical degradation product, diketopiperazine. The method is suitable for routine quality control testing and for conducting stability studies of Enalapril in pharmaceutical formulations. The provided data and protocols offer a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

Application Note: Development of a Stability-Indicating Assay for Enalapril Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for the management of hypertension and heart failure.[1][2] As a prodrug, it is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235).[2][3][4] The ester group in enalapril's structure makes it susceptible to degradation, primarily through hydrolysis and intramolecular cyclization, leading to the formation of enalaprilat and a diketopiperazine (DKP) derivative, respectively.[2][3][5] Therefore, a stability-indicating assay method is crucial to accurately quantify the drug substance and monitor its stability in the presence of its degradation products.

This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Enalapril Maleate (B1232345) in the presence of its degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6]

Materials and Methods

Reagents and Chemicals
  • Enalapril Maleate reference standard

  • Enalaprilat reference standard

  • Diketopiperazine (DKP) derivative reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol[3]

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Hydrochloric acid (0.1 N)[7]

  • Sodium hydroxide (B78521) (0.1 N)[7]

  • Hydrogen peroxide (3%)

  • Purified water

Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Water bath or oven for forced degradation studies

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2.2) (25:75 v/v)[8]
Flow Rate 1.0 mL/min[3][5]
Detection Wavelength 215 nm[6][8]
Injection Volume 20 µL[6]
Column Temperature Ambient

Experimental Protocols

Preparation of Solutions

Phosphate Buffer (pH 2.2): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to make a 20 mM solution. Adjust the pH to 2.2 with orthophosphoric acid.

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 2.2) in a 25:75 (v/v) ratio.[8] Filter and degas the mobile phase before use.

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Enalapril Maleate reference standard in 25 mL of mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of Enalapril Maleate (1 mg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl and heat at 80°C for 24 hours.[3][5][7]

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH and keep at 60°C for 30 minutes.[3]

  • Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of purified water and heat at 80°C for 24 hours.[3][5]

  • Oxidative Degradation: Treat 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 27 days.[3]

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) for 7 days. A control sample should be wrapped in aluminum foil.[5]

After the specified time, the stressed samples were cooled, neutralized (if necessary), and diluted with the mobile phase to a suitable concentration for HPLC analysis.

Results and Discussion

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The chromatograms of the stressed samples showed that the degradation products were well-resolved from the parent drug peak, indicating the specificity of the method.

Linearity: The method was found to be linear over the concentration range of 10-50 µg/mL for Enalapril Maleate. The correlation coefficient (r²) was greater than 0.999.

Accuracy and Precision: The accuracy of the method was determined by recovery studies and was found to be within the acceptable limits (98-102%). The precision, expressed as the relative standard deviation (%RSD), was less than 2% for both intraday and interday variations.

A summary of the validation parameters is presented in Table 2.

ParameterResult
Linearity Range (µg/mL) 10 - 50
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.5%
Precision (%RSD) < 2%
LOD (µg/mL) 0.18[3]
LOQ (µg/mL) 0.56[3]
Forced Degradation Results

The results of the forced degradation studies are summarized in Table 3. Enalapril Maleate was found to be most susceptible to degradation under alkaline and acidic hydrolytic conditions.[3] Significant degradation was also observed under neutral hydrolysis. The drug was relatively stable under oxidative, thermal, and photolytic stress conditions. The major degradation products were identified as Enalaprilat and the diketopiperazine derivative.[3][7]

Stress Condition% DegradationMajor Degradation Products
Acid Hydrolysis (0.1 N HCl, 80°C, 24h) 19.6%Enalaprilat, Diketopiperazine
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 30min) 92.5%Enalaprilat
Neutral Hydrolysis (Water, 80°C, 24h) 4.8%Enalaprilat, Diketopiperazine
Oxidative Degradation (3% H₂O₂, RT, 24h) Stable-
Thermal Degradation (70°C, 27 days) Stable-
Photolytic Degradation (UV light, 7 days) Slight DegradationEnalaprilat

Visualizations

G cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standard Solutions prep_standard->prep_working hplc_injection Inject Samples & Standards prep_working->hplc_injection prep_sample Prepare Sample Solution stress_acid Acid Hydrolysis prep_sample->stress_acid stress_alkali Alkaline Hydrolysis prep_sample->stress_alkali stress_neutral Neutral Hydrolysis prep_sample->stress_neutral stress_oxidative Oxidative Degradation prep_sample->stress_oxidative stress_thermal Thermal Degradation prep_sample->stress_thermal stress_photo Photolytic Degradation prep_sample->stress_photo prep_sample->hplc_injection stress_acid->hplc_injection stress_alkali->hplc_injection stress_neutral->hplc_injection stress_oxidative->hplc_injection stress_thermal->hplc_injection stress_photo->hplc_injection hplc_system HPLC System Setup hplc_system->hplc_injection hplc_data Data Acquisition & Processing hplc_injection->hplc_data val_specificity Specificity hplc_data->val_specificity val_linearity Linearity hplc_data->val_linearity val_accuracy Accuracy hplc_data->val_accuracy val_precision Precision hplc_data->val_precision

Caption: Experimental workflow for the stability-indicating assay of Enalapril.

G Enalapril Enalapril Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis (Acidic/Alkaline/Neutral) DKP Diketopiperazine (DKP) Enalapril->DKP Intramolecular Cyclization (Acidic/Neutral)

Caption: Degradation pathway of Enalapril.

Conclusion

A simple, specific, accurate, and precise stability-indicating HPLC method has been developed and validated for the determination of Enalapril Maleate in the presence of its degradation products. The method is suitable for the routine quality control and stability testing of Enalapril Maleate in pharmaceutical formulations. The forced degradation studies confirmed that Enalapril is most susceptible to hydrolytic degradation.

References

Application Notes and Protocols for Forced Degradation Studies of Enalapril Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enalapril (B1671234) Maleate (B1232345) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2][3] As a prodrug, it is hydrolyzed in the liver to its active metabolite, enalaprilat. The ester linkage in enalapril makes it susceptible to hydrolysis, and the overall molecule can be sensitive to various environmental factors.[1][3] Forced degradation studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[4][5]

This document provides detailed application notes and protocols for conducting forced degradation studies on Enalapril Maleate, including experimental procedures, analytical methods for monitoring degradation, and a summary of expected outcomes.

Degradation Pathways of Enalapril Maleate

Under various stress conditions, Enalapril Maleate primarily degrades into two major products: Enalaprilat and a diketopiperazine derivative (DKP).[1][3]

  • Enalaprilat: Formed by the hydrolysis of the ethyl ester group of enalapril. This is the active form of the drug.

  • Diketopiperazine (DKP): An intramolecular cyclization product.

The formation of these degradation products is highly dependent on the pH and other stress conditions.[3]

Enalapril Maleate Degradation Pathway Enalapril Enalapril Maleate Enalaprilat Enalaprilat (Hydrolysis Product) Enalapril->Enalaprilat Hydrolysis (Alkaline, Neutral, Acidic) DKP Diketopiperazine (DKP) (Cyclization Product) Enalapril->DKP Cyclization (Acidic, Neutral)

Enalapril Maleate Degradation Pathways

Experimental Protocols

A general workflow for conducting forced degradation studies of Enalapril Maleate is outlined below.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation Prep Prepare Stock Solution of Enalapril Maleate Acid Acid Hydrolysis Prep->Acid Base Alkaline Hydrolysis Prep->Base Neutral Neutral Hydrolysis Prep->Neutral Oxidative Oxidative Degradation Prep->Oxidative Thermal Thermal Degradation Prep->Thermal Photolytic Photolytic Degradation Prep->Photolytic Sampling Withdraw Samples at Specific Time Points Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralize Acid/Base Stressed Samples Sampling->Neutralization Dilution Dilute Samples to Working Concentration Neutralization->Dilution Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Dilution->Analysis Quantification Quantify Enalapril and Degradation Products Analysis->Quantification MassBalance Calculate Mass Balance Quantification->MassBalance

General Experimental Workflow
Materials and Reagents

Stock Solution Preparation

Prepare a stock solution of Enalapril Maleate at a concentration of approximately 2 mg/mL in a suitable solvent such as methanol or water.[4]

Forced Degradation Conditions

The following protocols are based on conditions reported in the literature to achieve approximately 5-20% degradation.[4]

3.1 Acidic Hydrolysis

  • To a suitable volume of the Enalapril Maleate stock solution, add an equal volume of 0.1 N HCl.[5]

  • Incubate the solution at 80°C.[5]

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).[4]

  • Before analysis, cool the samples to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.[4]

  • Dilute the neutralized samples to a suitable concentration (e.g., 200 µg/mL) with the mobile phase.[4]

3.2 Alkaline Hydrolysis

  • To a suitable volume of the Enalapril Maleate stock solution, add an equal volume of 0.1 N NaOH.[5]

  • Incubate the solution at 60°C.[1] Due to rapid degradation under alkaline conditions, samples should be taken at shorter intervals (e.g., 0, 15, 30 minutes).[4]

  • Before analysis, cool the samples to room temperature and neutralize with an appropriate amount of 0.1 N HCl.[4]

  • Dilute the neutralized samples to a suitable concentration with the mobile phase.

3.3 Neutral Hydrolysis

  • Dilute the Enalapril Maleate stock solution with water.

  • Incubate the solution at 80°C.[4]

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).[4]

  • Cool the samples and dilute to a suitable concentration with the mobile phase before analysis.

3.4 Oxidative Degradation

  • To a suitable volume of the Enalapril Maleate stock solution, add an equal volume of 3% H₂O₂.[4]

  • Keep the solution at room temperature (25 ± 2°C) and also at 80°C, protected from light.[4]

  • Withdraw samples at various time points (e.g., up to 8 days at room temperature, and up to 6 hours at 80°C).[4]

  • Dilute the samples to a suitable concentration with the mobile phase for analysis.

3.5 Thermal Degradation (Solid State)

  • Place a thin layer of solid Enalapril Maleate powder in a petri dish.

  • Expose the powder to dry heat at 70°C in an oven.[4]

  • Samples should be taken over an extended period (e.g., up to 27 days).[4]

  • For analysis, dissolve the powder in a suitable solvent and dilute to the target concentration.

3.6 Photolytic Degradation

  • Expose an aqueous solution of Enalapril Maleate (e.g., 2 mg/mL) and solid drug powder to UV and visible radiation for 7 days.[4]

  • Run a dark control sample in parallel, wrapped in aluminum foil.[6]

  • For the solution, dilute to a suitable concentration before analysis. For the solid sample, dissolve and then dilute.

Analytical Method

A stability-indicating HPLC method is essential to separate Enalapril Maleate from its degradation products.

High-Performance Liquid Chromatography (HPLC) Method

  • Column: RP-18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 2.2; 0.01M) in a ratio of 55:45 (v/v) is commonly used.[4][7] Alternatively, a mobile phase of acetonitrile and phosphate buffer (pH 3) can be employed.[5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection Wavelength: 215 nm or 210 nm.[5][7]

  • Column Temperature: Ambient or controlled at 25-30°C.[6]

  • Injection Volume: 10-20 µL.[6]

  • Internal Standard: Salicylic acid (60 µg/mL) can be used as an internal standard.[4]

LC-MS Method for Structural Elucidation

For the identification of unknown degradation products, LC-MS is a powerful tool. The HPLC method can be adapted for LC-MS by replacing the non-volatile phosphate buffer with a volatile buffer like formic acid to adjust the pH of the aqueous component of the mobile phase to around 3.0.[5]

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner. The following tables summarize the typical degradation behavior of Enalapril Maleate under various stress conditions as reported in the literature.

Table 1: Summary of Degradation Behavior of Enalapril Maleate

Stress ConditionReagents and ConditionsMajor Degradation ProductsExtent of Degradation
Acidic Hydrolysis 0.1 N HCl at 80°C for 24 hoursEnalaprilat, Diketopiperazine (major)Significant degradation (e.g., ~19.6% remaining Enalapril)[4]
Alkaline Hydrolysis 0.1 N NaOH at 60°C for 30 minutesEnalaprilatExtensive degradation (e.g., ~7.5% remaining Enalapril)[4]
Neutral Hydrolysis Water at 80°C for 24 hoursEnalaprilat, DiketopiperazineModerate degradation (e.g., ~95.2% remaining Enalapril)[4]
Oxidative Degradation 3% H₂O₂ at room temp. and 80°C-Generally stable[4]
Thermal Degradation Solid state at 70°C for 27 days-Stable in solid state[4]
Photolytic Degradation UV and visible light for 7 days (aqueous solution)EnalaprilatSlight degradation[1]
Photolytic Degradation UV and visible light for 7 days (solid state)-No degradation observed[1]

Table 2: Kinetic Data for Hydrolytic Degradation of Enalapril Maleate

Hydrolysis ConditionDegradation Kinetics
Acidic (0.1 N HCl, 80°C)First-order[4]
Alkaline (0.1 N NaOH, 60°C)First-order[4]
Neutral (Water, 80°C)First-order[4]

Conclusion

Forced degradation studies are indispensable for understanding the stability of Enalapril Maleate. The drug is particularly susceptible to hydrolysis, especially under alkaline conditions, leading to the formation of enalaprilat.[4] Acidic and neutral conditions also promote hydrolysis and cyclization to form diketopiperazine.[4] Enalapril Maleate is relatively stable under oxidative, thermal (in solid state), and photolytic (in solid state) stress.[1][4] The provided protocols and analytical methods offer a robust framework for researchers and drug development professionals to conduct these critical studies, ensuring the development of stable and effective pharmaceutical formulations.

References

Application Notes and Protocols for the Analytical Method Validation of Enalapril Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for the management of hypertension and heart failure.[1][2] The presence of impurities in the drug substance or product can affect its efficacy and safety. Therefore, a robust and validated analytical method is crucial for the identification and quantification of these impurities to ensure the quality and stability of enalapril formulations. This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of enalapril and its impurities, developed as a user-friendly alternative to the European Pharmacopoeia (EP) method.[3][4][5][6] The validation of this method is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Analytical Method

A user-friendly, stability-indicating RP-HPLC method has been developed to overcome the challenges associated with the official EP method, such as high column temperature (70°C) and inadequate separation of impurities.[3][4][5][6] This improved method utilizes a lower column temperature and an acidic mobile phase to achieve better separation and peak shapes.[3][4]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of enalapril and its impurities.

ParameterCondition
Column ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or Grace Platinum C8 EPS (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and 20 mmol phosphate (B84403) buffer (pH 3.0) in a ratio of 25:75 (v/v)[3][4][9][10]
Flow Rate 1.0 mL/min to 2.0 mL/min[10][11]
Column Temperature 55°C[3][4][5][6]
Detection Wavelength 215 nm[9][10]
Injection Volume 20 µL
Run Time Approximately 20 minutes[3][4]

Experimental Protocols

Preparation of Solutions
  • Buffer Preparation (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 20 mmol solution. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in the ratio of 25:75 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve enalapril maleate (B1232345) and its known impurities in the mobile phase to obtain a desired concentration.

  • Sample Solution: For tablet analysis, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of enalapril maleate into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][12]

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Enalapril maleate was subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2][11][13] The drug showed significant degradation under acidic and basic conditions and was also susceptible to oxidative degradation.[2][11] The method was able to separate the degradation products from the main peak, confirming its specificity.[11]

Protocol for Forced Degradation Studies:

  • Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 80°C.[11][13]

  • Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 80°C.[11][13]

  • Oxidative Degradation: Treat the drug solution with a suitable oxidizing agent (e.g., hydrogen peroxide or magnesium monoperoxyphthalate) at room temperature.[11][13][14]

  • Thermal Degradation: Expose the solid drug to a temperature of 50°C for 60 days.[11][13]

  • Photolytic Degradation: Expose the drug solution to UV light at 40°C.[11][13]

Quantitative Validation Data

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

AnalyteLinearity RangeCorrelation Coefficient (r²)LOD (%)LOQ (%)
Enalapril Maleate0.5 - 10 µg/mL[14]> 0.999[9][14]0.021[9][10]0.062[9][10]

Table 2: Accuracy (Recovery)

Concentration LevelAmount SpikedAmount Recovered% Recovery
80%(Specify amount)(Specify amount)(Specify %)
100%(Specify amount)(Specify amount)(Specify %)
120%(Specify amount)(Specify amount)(Specify %)
Average (Specify average %)

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterConcentrationRelative Standard Deviation (RSD) (%)
Repeatability 100% of test concentration< 2%
Intermediate Precision 100% of test concentration< 2%

Visualizations

Analytical Method Validation Workflow

analytical_method_validation_workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for the validation of the analytical method for enalapril impurities.

Forced Degradation Pathway of Enalapril

forced_degradation_pathway enalapril Enalapril Maleate acid Acid Hydrolysis (0.1N HCl, 80°C) enalapril->acid Degradation base Base Hydrolysis (0.1N NaOH, 80°C) enalapril->base Degradation oxidation Oxidation (H2O2) enalapril->oxidation Degradation thermal Thermal Degradation (50°C) enalapril->thermal Minor Degradation photo Photolytic Degradation (UV light, 40°C) enalapril->photo Degradation enalaprilat Enalaprilat acid->enalaprilat dkp Diketopiperazine acid->dkp base->enalaprilat other_deg Other Oxidation Products oxidation->other_deg

Caption: Forced degradation pathways of Enalapril Maleate under various stress conditions.

References

Revolutionizing Enalapril Analysis: A UHPLC Approach for Superior Separation of Degradants

Author: BenchChem Technical Support Team. Date: December 2025

[Application Note]

Introduction

Enalapril, an essential angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension and heart failure. The stability of Enalapril is a critical quality attribute, as it can degrade into several impurities, primarily Enalaprilat and Diketopiperazine (DKP), through hydrolysis and intramolecular cyclization, respectively. The rate and pathway of degradation are significantly influenced by pH, with DKP being the major degradant below pH 5 and Enalaprilat dominating at pH 5 or above. Ensuring the purity and stability of Enalapril formulations is paramount for patient safety and therapeutic efficacy. This application note presents a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the rapid and efficient separation of Enalapril from its key degradants, offering significant improvements in resolution, speed, and sensitivity over traditional HPLC methods.

Key Degradation Products of Enalapril
  • Enalaprilat: The active metabolite of Enalapril, formed by hydrolysis of the ethyl ester group.

  • Diketopiperazine (DKP): An inactive cyclic degradation product formed through an intramolecular condensation reaction.

Advantages of the UHPLC Method

This UHPLC method provides a significant advancement in the analysis of Enalapril and its related substances, offering:

  • Superior Resolution: Enhanced separation of Enalapril, Enalaprilat, and DKP.

  • Reduced Analysis Time: Significantly shorter run times compared to conventional HPLC methods, increasing sample throughput.

  • Increased Sensitivity: Improved detection and quantification of impurities at low levels.

  • Solvent Efficiency: Lower consumption of mobile phase, leading to cost savings and reduced environmental impact.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated UHPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV detector is recommended.

ParameterCondition
UHPLC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse XDB-C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 20 mM Phosphate (B84403) Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 215 nm
Injection Volume 2 µL
Preparation of Solutions

Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.

Standard Stock Solution (1000 µg/mL of Enalapril Maleate): Accurately weigh and dissolve 25 mg of Enalapril Maleate reference standard in a 25 mL volumetric flask with Mobile Phase A.

Degradant Stock Solutions (1000 µg/mL): Separately prepare stock solutions of Enalaprilat and Diketopiperazine reference standards at a concentration of 1000 µg/mL in Mobile Phase A.

Working Standard Solution (100 µg/mL): Dilute the Standard Stock Solution with Mobile Phase A to obtain a final concentration of 100 µg/mL.

Spiked Sample Solution: Prepare a solution of Enalapril Maleate at 100 µg/mL and spike it with Enalaprilat and DKP to achieve a final concentration of 1 µg/mL for each degradant.

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
5.05050
6.08515
8.08515

Quantitative Data Summary

The developed UHPLC method demonstrates excellent performance in separating Enalapril from its primary degradation products. The following table summarizes the typical retention times and resolution values obtained.

CompoundRetention Time (min)Resolution (Rs)
Enalaprilat~ 2.5-
Diketopiperazine~ 3.8> 4.0
Enalapril~ 4.5> 3.0

System Suitability: The system suitability was evaluated by five replicate injections of the working standard solution. The results are summarized below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.0~ 1.2
Theoretical Plates (N)≥ 10000> 15000
% RSD of Peak Area≤ 2.0%< 1.0%

Visualizations

Enalapril Degradation Pathway

G Enalapril Enalapril Enalaprilat Enalaprilat (Hydrolysis Product) Enalapril->Enalaprilat Hydrolysis (pH ≥ 5) DKP Diketopiperazine (DKP) (Cyclization Product) Enalapril->DKP Intramolecular Cyclization (pH < 5)

Caption: Degradation pathway of Enalapril.

UHPLC Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing A Weigh Standards & Samples B Dissolve in Mobile Phase A A->B C Dilute to Final Concentration B->C D Inject into UHPLC System C->D E Gradient Elution Separation D->E F UV Detection at 215 nm E->F G Integrate Peaks F->G H Quantify Analytes G->H I Generate Report H->I

Caption: UHPLC analysis workflow.

Conclusion

The presented UHPLC method provides a rapid, sensitive, and high-resolution approach for the simultaneous determination of Enalapril and its principal degradation products, Enalaprilat and Diketopiperazine. This method is suitable for routine quality control analysis and stability studies of Enalapril in pharmaceutical formulations, enabling researchers and drug development professionals to ensure product quality and patient safety with greater efficiency. The detailed protocol and validated performance data herein serve as a comprehensive guide for the implementation of this advanced analytical technique.

Application Note: Sensitive and Selective Quantification of Enalapril Diketopiperazine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Enalapril Diketopiperazine (DKP), a critical degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. The method is designed for researchers, scientists, and drug development professionals involved in stability testing and quality control of Enalapril formulations. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust tool for monitoring the purity and stability of Enalapril.

Introduction

Enalapril is a widely prescribed medication for the management of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, enalaprilat. During manufacturing, storage, or under certain physiological conditions, Enalapril can degrade to form impurities, one of the most significant being this compound (DKP). The formation of this cyclic degradation product can impact the efficacy and safety of the drug product. Therefore, a sensitive and accurate analytical method for the detection and quantification of DKP is essential for quality control and stability studies of Enalapril formulations. This application note presents a detailed LC-MS/MS method that provides the necessary sensitivity and selectivity for the analysis of Enalapril DKP.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the preparation of samples from pharmaceutical dosage forms (e.g., tablets).

Materials:

  • Enalapril Maleate tablets

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

    • Serially dilute the stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for calibration curve construction.

  • Sample Preparation from Tablets:

    • Weigh and finely powder a representative number of Enalapril Maleate tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Enalapril Maleate and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient and its degradation products.

    • Make up the volume to 100 mL with methanol and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with a 50:50 methanol:water mixture to a final concentration within the calibration range of the assay.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Enalapril377.2234.10.12515
Enalaprilat349.2206.20.13020
Enalapril DKP 359.2 117.1 0.1 35 25
Enalapril DKP (confirmatory) 359.2 91.1 0.1 35 30

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound.

ParameterExpected Performance
Limit of Detection (LOD) ~0.01 ng/mL
Limit of Quantitation (LOQ) ~0.05 ng/mL
Linearity Range 0.05 - 100 ng/mL (r² > 0.99)
Precision (%RSD) < 15% at LLOQ, < 10% for other concentrations
Accuracy (% Recovery) 85 - 115%

Visualizations

Enalapril Degradation Pathway

G Enalapril Enalapril Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis DKP This compound (Degradation Product) Enalapril->DKP Intramolecular Cyclization (e.g., acidic conditions)

Caption: Degradation pathway of Enalapril to Enalaprilat and Diketopiperazine.

LC-MS/MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Pharmaceutical Formulation (e.g., Tablets) extraction Extraction with Organic Solvent start->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution lc Liquid Chromatography (C18 Separation) dilution->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification of Enalapril DKP ms->quant report Reporting quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Discussion

This application note provides a robust and sensitive LC-MS/MS method for the determination of this compound. The sample preparation procedure is straightforward and suitable for routine analysis of pharmaceutical formulations. The chromatographic conditions are optimized for good separation of DKP from the parent drug and other related substances. The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, allowing for the detection of trace levels of DKP. The proposed method is a valuable tool for quality control laboratories and researchers involved in the development and stability testing of Enalapril products.

Application Notes and Protocols for the Spectroscopic Identification of Enalapril Diketopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the identification and characterization of Enalapril (B1671234) Diketopiperazine (DKP), a primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. The following protocols are intended for researchers, scientists, and drug development professionals.

Enalapril is susceptible to intramolecular cyclization, particularly in the solid state and under certain pH conditions, to form its diketopiperazine derivative.[1][2] Monitoring and controlling the presence of this impurity is crucial for ensuring the safety and efficacy of Enalapril-containing pharmaceutical products. The spectroscopic techniques outlined below are powerful tools for the identification and quantification of Enalapril DKP.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying functional groups and molecular interactions. It can be used to monitor the solid-state conversion of Enalapril to its DKP derivative by observing changes in the vibrational frequencies of specific bonds.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount (typically a few milligrams) of the solid sample (Enalapril, Enalapril DKP reference standard, or the test sample) directly onto the ATR crystal.

    • Ensure uniform and firm contact between the sample and the crystal using the press arm.

  • Instrument Parameters:

    • Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis:

    • Collect the spectrum of the sample.

    • Identify characteristic absorption bands for Enalapril and Enalapril DKP. The formation of the DKP involves the loss of the primary amine and carboxylic acid groups and the formation of two amide groups within a cyclic structure. This results in significant changes in the IR spectrum, particularly in the C=O stretching region.

Quantitative Data Summary
CompoundFunctional GroupCharacteristic Wavenumber (cm⁻¹)Reference
Enalapril Maleate (B1232345)Carboxylic Acid C=O Stretch~1740[3]
Amine N-H Bend~1578[3]
Enalapril DKPAmide C=O Stretch (cyclic)Shifted from original ester/acid peaks
Absence of Carboxylic Acid OH stretchAbsence of broad band ~3000
Absence of Primary Amine N-H stretchAbsence of peaks ~3300-3400

Note: Specific peak positions may vary slightly depending on the sample matrix and instrument.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the identification and quantification of Enalapril and its degradation products in complex matrices.[5]

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727)/water mixture).

    • Perform serial dilutions to achieve a concentration within the calibrated range of the instrument.

    • For plasma samples, a protein precipitation or solid-phase extraction step is typically required.[5]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 100 x 4.6 mm, 3.5 µm).[6]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[5]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion ([M+H]⁺): Scan for the protonated molecules of Enalapril and Enalapril DKP.

    • Product Ions: Fragment the precursor ions and monitor for specific product ions.

Quantitative Data Summary
CompoundMolecular FormulaMolecular WeightPrecursor Ion (m/z) [M+H]⁺Product Ion(s) (m/z)Reference
EnalaprilC₂₀H₂₈N₂O₅376.45377.2234.2[5]
Enalaprilat (B1671235)C₁₈H₂₄N₂O₅348.39349.1206.1[5]
Enalapril DKPC₂₀H₂₆N₂O₄358.43359.4 (calculated)To be determined experimentally[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of molecules. ¹H NMR is particularly useful for identifying and quantifying Enalapril and its DKP derivative by analyzing the chemical shifts and coupling constants of their protons.[9]

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh and dissolve the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.[9][10]

    • Add a known amount of an internal standard (e.g., maleic acid or L-leucine) for quantification.[9]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: D₂O (Deuterium Oxide).[9]

    • Reference: Internal standard signal (e.g., L-leucine at a specific ppm).[9]

    • Acquisition: Standard ¹H NMR pulse sequence.

  • Data Analysis:

    • Integrate the signals corresponding to specific protons of Enalapril, Enalapril DKP, and the internal standard.

    • The formation of the DKP ring will cause significant changes in the chemical shifts of the protons adjacent to the newly formed amide bonds.

Quantitative Data Summary
CompoundProton EnvironmentExpected Chemical Shift (ppm)Reference
EnalaprilProtons of the ethyl ester groupSpecific shifts for -CH₂- and -CH₃[9]
Protons on the proline ringCharacteristic pattern[9]
Enalapril DKPProtons adjacent to new amide bondsShifted compared to Enalapril
Absence of ethyl ester signalsDisappearance of characteristic ester signals

Note: Specific chemical shifts are highly dependent on the solvent and reference standard used.

UV-Vis Spectroscopy

While UV-Vis spectroscopy is less specific than the other techniques, it can be used for the quantitative analysis of Enalapril and its degradation products when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).[6][11]

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Prepare solutions of the sample in the mobile phase, similar to the LC-MS/MS protocol.

  • HPLC Conditions:

    • Column: C18 (e.g., 100 x 4.6 mm, 3.5 µm).[6]

    • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 2.2) and ethanol (B145695) (e.g., 70:30 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: Typically set at a wavelength where both Enalapril and its DKP show significant absorbance (e.g., 215 nm).[11]

  • Data Analysis:

    • Identify the retention times of Enalapril and Enalapril DKP by running reference standards.

    • Quantify the amount of each compound by integrating the area under the corresponding chromatographic peak.

Quantitative Data Summary
CompoundRetention Time (min)λmax (nm)Reference
Enalapril MaleateDependent on HPLC conditions~207 (in water)[12][13]
Enalapril DKPDependent on HPLC conditionsTo be determined
EnalaprilatDependent on HPLC conditionsTo be determined

Note: Retention times and absorbance maxima can vary significantly with the chromatographic conditions and solvent used.

Visualizations

Enalapril_Degradation Enalapril Enalapril DKP Enalapril Diketopiperazine (DKP) Enalapril->DKP Intramolecular Cyclization (Solid-state, Heat, pH) Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis (Aqueous solution)

Caption: Degradation pathway of Enalapril.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution FTIR FTIR Analysis LCMS LC-MS/MS Analysis NMR NMR Analysis HPLCUV HPLC-UV Analysis Identification Identification of Enalapril DKP FTIR->Identification LCMS->Identification NMR->Identification HPLCUV->Identification Quantification Quantification of Impurity Level Identification->Quantification

Caption: General experimental workflow.

References

Protocol for the Preparation of Enalapril Diketopiperazine Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of Enalapril (B1671234) Diketopiperazine (DKP), a primary degradation product of Enalapril Maleate (B1232345). The synthesis, purification, and characterization of Enalapril DKP are critical for its use as a reference standard in analytical method development, validation, and stability studies of Enalapril drug products. This protocol outlines a straightforward thermal degradation method for the synthesis of Enalapril DKP from Enalapril Maleate, followed by purification and comprehensive analytical characterization to ensure its identity, purity, and suitability as a reference standard.

Introduction

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. During its synthesis, formulation, and storage, Enalapril can degrade to form several impurities. One of the major degradation products is Enalapril Diketopiperazine (DKP), formed through an intramolecular cyclization reaction.[1][2][3][4] The presence and quantity of DKP in Enalapril drug substances and products must be carefully monitored to ensure safety and efficacy. Therefore, a well-characterized reference standard of Enalapril DKP is essential for accurate analytical testing.

This protocol describes a method for the preparation of Enalapril DKP by thermal degradation of Enalapril Maleate, a method alluded to in pharmacopeial monographs.[5][6] The subsequent purification and analytical characterization steps are detailed to ensure the resulting material is of high purity and suitable for use as a reference standard.

Experimental Workflow

The overall workflow for the preparation and certification of the this compound reference standard is depicted in the following diagram.

Workflow cluster_prep Preparation cluster_purification Purification cluster_char Characterization & Certification start Start: Enalapril Maleate synthesis Thermal Degradation (Heating) start->synthesis crude Crude Enalapril DKP synthesis->crude purify Purification (e.g., Recrystallization) crude->purify pure Purified Enalapril DKP purify->pure hplc HPLC Purity pure->hplc ms Mass Spectrometry (Identity) hplc->ms nmr NMR Spectroscopy (Structure) ms->nmr certified Certified Reference Standard nmr->certified

Caption: Workflow for Enalapril DKP Reference Standard Preparation.

Experimental Protocols

Materials and Equipment
  • Enalapril Maleate (USP Reference Standard or equivalent)

  • Beaker (100 mL)

  • Hot plate

  • Spatula

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer (pH 2.2)

  • HPLC system with UV detector

  • Mass spectrometer (e.g., LC-MS)

  • NMR spectrometer

  • Analytical balance

  • Volumetric flasks and pipettes

Synthesis of this compound

This procedure is based on the thermal degradation of Enalapril Maleate.

  • Accurately weigh approximately 20 mg of Enalapril Maleate and place it in a clean, dry 100-mL beaker, forming a small mound at the bottom.[5][6]

  • Place the beaker on a hot plate and heat the solid.

  • Observe the solid as it melts and monitor for any changes in color. The formation of Enalapril DKP is achieved through this thermal conversion.[7]

  • After the material has melted and conversion is suspected to be complete (visual observation, may require optimization of time and temperature), remove the beaker from the hot plate and allow it to cool to room temperature.

  • The resulting solid is the crude this compound.

Purification of this compound

Purification is crucial to ensure the high purity required for a reference standard. Recrystallization is a common method for purifying solid organic compounds.

  • Dissolve the crude Enalapril DKP in a minimal amount of a suitable hot solvent (e.g., acetonitrile or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • If necessary, further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

  • Assess the purity of the recrystallized material by HPLC. Repeat the recrystallization process if the purity is not satisfactory.

Analytical Characterization

A comprehensive characterization is mandatory to confirm the identity and purity of the prepared Enalapril DKP reference standard.

3.4.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method should be used to determine the purity of the prepared Enalapril DKP and to ensure it is free from Enalapril, Enalaprilat (B1671235), and other related substances.

  • Column: C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.[8][9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 2.2). A common composition is acetonitrile:phosphate buffer (25:75 v/v).[8][10]

  • Flow Rate: 1.0 - 2.0 mL/min.[8]

  • Detection Wavelength: 215 nm.[8][9]

  • Injection Volume: 20 µL.

  • Procedure: Dissolve an accurately weighed quantity of the purified Enalapril DKP in the mobile phase to obtain a known concentration. Inject the solution into the HPLC system and record the chromatogram. Calculate the area percentage of the Enalapril DKP peak to determine its purity.

3.4.2. Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) is suitable.

  • Expected Molecular Weight: The molecular formula for this compound is C18H24N2O4, with a monoisotopic mass of 332.1736 g/mol . The protonated molecule [M+H]+ should be observed at m/z 333.1814.

3.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Enalapril DKP. The spectra should be compared with literature data if available, or the chemical shifts and coupling constants should be consistent with the proposed diketopiperazine structure.

Data Presentation

The analytical data for the prepared this compound reference standard should be summarized as follows:

ParameterMethodSpecification
Appearance VisualWhite to off-white solid
Identity MS[M+H]⁺ at m/z 333.18 ± 0.05
NMRConforms to structure
Purity HPLC≥ 98.0%
Individual Impurity HPLC≤ 0.5%
Total Impurities HPLC≤ 2.0%

Storage and Handling

The prepared this compound reference standard should be stored in a well-closed container, protected from light and moisture, at a controlled room temperature or refrigerated to ensure its long-term stability.

Conclusion

This protocol provides a comprehensive guide for the preparation, purification, and characterization of an this compound reference standard. Adherence to this protocol will yield a high-purity material suitable for use in the quality control and stability testing of Enalapril pharmaceutical products. The availability of a well-characterized in-house reference standard is crucial for ensuring the accuracy and reliability of analytical data.

References

Application Notes & Protocols: Green Analytical Chemistry Methods for Enalapril Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the implementation of green analytical chemistry (GAC) principles in the impurity profiling of Enalapril (B1671234). By prioritizing environmentally benign solvents, reducing waste, and optimizing energy consumption, these methods offer sustainable alternatives to traditional analytical techniques without compromising data quality.

Introduction to Green Analytical Chemistry in Pharmaceutical Analysis

Green Analytical Chemistry (GAC) applies the 12 Principles of Green Chemistry to analytical practices, aiming to minimize the environmental impact of chemical measurements.[1][2] In the pharmaceutical industry, where rigorous quality control is paramount, adopting GAC can significantly reduce solvent waste, energy consumption, and the use of hazardous substances.[1][3] Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) with greener mobile phases and Supercritical Fluid Chromatography (SFC) are at the forefront of this initiative.[2][3]

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, primarily forming Enalaprilat (B1671235) and a diketopiperazine (DKP) derivative through hydrolysis and intramolecular cyclization, respectively.[4][5][6] Therefore, robust and sustainable analytical methods are crucial for monitoring its purity and stability.

Green High-Performance Liquid Chromatography (HPLC) Method for Enalapril and its Impurities

A green, stability-indicating HPLC-UV method has been developed to quantify Enalapril and its primary impurities, Enalaprilat and diketopiperazine, by replacing hazardous solvents with more environmentally friendly alternatives.[7][8]

2.1. Quantitative Data Summary

The following table summarizes the key performance characteristics of a green HPLC method for the simultaneous analysis of Enalapril, Enalaprilat, and DKP.

ParameterEnalaprilEnalaprilatDiketopiperazine
Linear Range (µg/mL) 140 - 260[7][8]--
Limit of Detection (LOD) 0.021%[9]--
Limit of Quantification (LOQ) 0.062%[9]--
Retention Time (min) ~5.0~2.5~3.5

2.2. Experimental Protocol: Green HPLC-UV Analysis

This protocol is adapted from a validated green analytical method.[7][8]

2.2.1. Materials and Reagents

  • Enalapril Maleate (B1232345) reference standard

  • Enalaprilat reference standard

  • Diketopiperazine reference standard

  • Ethanol (B145695) (HPLC grade)

  • Orthophosphoric acid

  • Purified water

2.2.2. Chromatographic Conditions

  • Instrument: HPLC system with UV detector

  • Column: C18 (100 x 4.6 mm, 3.5 µm)[7][10]

  • Mobile Phase: Ethanol and phosphate (B84403) buffer (pH 2.2) (30:70 v/v)[7][10]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 215 nm[9]

  • Column Temperature: 25-30°C[4]

  • Injection Volume: 10-20 µL[4]

2.2.3. Preparation of Solutions

  • Phosphate Buffer (pH 2.2): Prepare a suitable phosphate buffer and adjust the pH to 2.2 using orthophosphoric acid.

  • Mobile Phase: Mix ethanol and the prepared phosphate buffer in a 30:70 (v/v) ratio. Filter and degas the solution.

  • Standard Stock Solution: Accurately weigh and dissolve Enalapril Maleate, Enalaprilat, and Diketopiperazine reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample solution from the pharmaceutical formulation to be tested by dissolving it in the mobile phase to achieve a concentration within the linear range of the method.

2.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to verify system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Inject the sample solution.

  • Identify and quantify Enalapril and its impurities by comparing the retention times and peak areas with those of the standard solutions.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[11] Enalapril is known to be susceptible to hydrolytic and oxidative degradation.[11]

3.1. Experimental Protocol: Forced Degradation of Enalapril

This protocol outlines the conditions for inducing the degradation of Enalapril Maleate.[4][12]

3.1.1. Preparation of Stock Solution

Prepare a stock solution of Enalapril Maleate in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.[4]

3.1.2. Stress Conditions

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C.[4][12] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C.[12] Collect samples at different time intervals.

  • Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 70°C).[4]

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm).[4]

3.1.3. Sample Analysis

Analyze the stressed samples using the green HPLC method described in section 2.2 to identify and quantify the degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the green analytical profiling of Enalapril impurities, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Green HPLC Analysis cluster_results Data Interpretation Start Enalapril Drug Substance/Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Prep Preparation of Degraded Samples Forced_Degradation->Sample_Prep Standard_Prep Preparation of Reference Standards HPLC_System HPLC System with UV Detector (C18 Column, Green Mobile Phase) Standard_Prep->HPLC_System Sample_Prep->HPLC_System Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) HPLC_System->Method_Validation Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Impurity_Identification Impurity Identification (based on Retention Times) Data_Acquisition->Impurity_Identification Quantification Quantification of Enalapril and Impurities Impurity_Identification->Quantification Report Generation of Impurity Profile Report Quantification->Report G Enalapril Enalapril Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis (Acidic/Alkaline Conditions) DKP Diketopiperazine (DKP) Enalapril->DKP Intramolecular Cyclization (Acidic/Alkaline Conditions)

References

Troubleshooting & Optimization

How to prevent Enalapril Diketopiperazine formation in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of Enalapril (B1671234) Diketopiperazine (DKP), a major degradation product of Enalapril.

Frequently Asked Questions (FAQs)

Q1: What is Enalapril Diketopiperazine (DKP) and why is its formation a concern?

A1: this compound (DKP) is an intramolecular cyclization product of enalapril.[1][2] Its formation is a critical concern in pharmaceutical formulations as it represents a degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and potentially raising safety concerns.[3][4]

Q2: What are the primary factors that promote the formation of DKP in Enalapril formulations?

A2: The formation of DKP is primarily influenced by the following factors:

  • pH: Acidic conditions, typically a pH below 5, significantly favor the intramolecular cyclization reaction that leads to DKP formation.[1][5]

  • Moisture: The presence of water can facilitate the degradation of enalapril, including the formation of DKP, particularly in solid dosage forms when combined with certain excipients.[6][7]

  • Temperature: Elevated temperatures accelerate the rate of DKP formation.[6][8]

  • Excipients: Certain pharmaceutical excipients can interact with enalapril and promote its degradation to DKP.[7][9]

Q3: How does pH affect the degradation pathway of Enalapril?

A3: The degradation of enalapril is highly pH-dependent. In acidic environments (pH < 5), the primary degradation pathway is the formation of DKP.[1][5] Conversely, under neutral to alkaline conditions (pH > 5), the predominant degradation product is enalaprilat, which is formed through the hydrolysis of the ester group.[2][10]

Q4: Which excipients are known to be incompatible with Enalapril and promote DKP formation?

A4: Several common excipients have been shown to be incompatible with enalapril, leading to increased degradation. These include:

  • Basic excipients: Magnesium stearate (B1226849) has been reported to promote the formation of DKP.

  • Excipients with high water sorption: Microcrystalline cellulose (B213188) and lactose (B1674315) can absorb moisture, which in turn can accelerate the degradation of enalapril.[7]

  • Superdisintegrants: Some superdisintegrants have been associated with increased enalapril degradation.

Q5: What strategies can be employed to prevent DKP formation in Enalapril formulations?

A5: To minimize DKP formation, the following strategies are recommended:

  • pH Control: Maintaining a pH in the range where enalapril has maximum stability is crucial. For liquid formulations, using an appropriate buffer system is essential.[11] For solid dosage forms, incorporating acidic stabilizers can create a more favorable micro-environmental pH.[9]

  • Moisture Control: Minimizing exposure to moisture during manufacturing and storage is critical. This can be achieved through controlled manufacturing environments, appropriate packaging, and the use of excipients with low hygroscopicity.

  • Excipient Selection: Careful selection of compatible excipients is paramount. It is advisable to conduct compatibility studies with proposed excipients. Using acidic excipients or adding organic acids like tartaric acid can improve stability.[9]

  • Salt Formation: The "in situ" formation of a more stable salt of enalapril, such as the sodium salt, by including alkaline excipients like sodium bicarbonate in the formulation has been shown to be an effective stabilization strategy.

  • Storage Conditions: Storing the final product at controlled room temperature and protecting it from high humidity and light is essential for maintaining stability.[6][8]

Troubleshooting Guides

Problem 1: Significant DKP formation detected in a solid dosage form during stability studies.

Possible Cause Troubleshooting Steps
Incompatible Excipients 1. Review the formulation for excipients known to be incompatible with enalapril (e.g., basic excipients, highly hygroscopic excipients).2. Conduct compatibility studies by preparing binary mixtures of enalapril with each excipient and analyzing for DKP formation under accelerated conditions.3. Replace incompatible excipients with more suitable alternatives. Consider using acidic excipients or adding an organic acid stabilizer.[9]
High Moisture Content 1. Review the manufacturing process to identify and control sources of moisture.2. Analyze the moisture content of the raw materials and the final product.3. Consider using a less hygroscopic grade of excipients.4. Optimize the drying process during manufacturing.5. Select packaging with a high moisture barrier.
Inappropriate Micro-environmental pH 1. Incorporate an acidic stabilizer (e.g., citric acid, tartaric acid) into the formulation to create a more acidic micro-environment that inhibits DKP formation.[9]

Problem 2: Rapid degradation of Enalapril to DKP in a liquid formulation.

Possible Cause Troubleshooting Steps
Incorrect pH of the Formulation 1. Measure the pH of the liquid formulation. DKP formation is favored at a pH below 5.[1][5]2. Adjust the pH using a suitable buffering agent to a range where enalapril is more stable.
Inadequate Buffer Capacity 1. Evaluate the buffering capacity of the system to ensure it can maintain the desired pH throughout the shelf life of the product.2. If necessary, increase the concentration or change the type of buffering agent.
Storage at Elevated Temperatures 1. Ensure the formulation is stored at the recommended temperature.2. Conduct stability studies at different temperatures to understand the temperature sensitivity of the formulation.[8]

Data Presentation

Table 1: Effect of pH on Enalapril Degradation in Aqueous Solution

pHDegradation PathwayPrimary Degradation Product
< 5Intramolecular CyclizationDiketopiperazine (DKP)[1][5]
> 5HydrolysisEnalaprilat[2][10]

Table 2: Compatibility of Enalapril Maleate (B1232345) with Common Excipients

ExcipientCompatibilityPotential IssueMitigation Strategy
LactoseGenerally compatible, but can be problematicCan contain impurities and has some hygroscopicity.Use a high-purity grade and control moisture.
Microcrystalline CelluloseCan be problematicHigh water sorption capacity can increase degradation.[7]Use a low-moisture grade and control humidity during manufacturing.
Magnesium StearateIncompatibleBasic nature can promote DKP formation.Replace with a more compatible lubricant like stearic acid.
Sodium BicarbonateCompatible (used as a stabilizer)Used to form the more stable sodium salt of enalapril "in situ".
Citric Acid / Tartaric AcidCompatible (used as a stabilizer)Added to create an acidic microenvironment to inhibit DKP formation.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of Enalapril Maleate

This protocol outlines the conditions for subjecting enalapril maleate to stress to induce degradation and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of enalapril maleate in methanol (B129727) or water at a concentration of 1 mg/mL.[12]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C.[2][12] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C.[2] Collect samples at various time points.

  • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 80°C.[12] Collect samples at various time points.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[12]

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) or sunlight.[12] A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 70°C).[12]

3. Sample Preparation for Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.[12]

  • Filter the samples through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[12]

Protocol 2: HPLC Method for the Quantification of Enalapril and DKP

This protocol provides a general procedure for the analysis of enalapril and its degradation product, DKP, using High-Performance Liquid Chromatography (HPLC).

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~2.2-3.0). A common ratio is 25:75 (v/v) acetonitrile:buffer.[2]

  • Flow Rate: 1.0 - 2.0 mL/min.[2]

  • Detection Wavelength: 215 nm.

  • Column Temperature: Ambient or controlled at 25-30°C.[12]

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Enalapril Maleate reference standard in the mobile phase. Prepare a separate stock solution for the DKP reference standard. Create working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Solution: Prepare the sample as described in the forced degradation protocol or from the formulated product by dissolving and diluting to a known concentration in the mobile phase.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks of enalapril and DKP based on their retention times compared to the standards.

  • Quantify the amount of enalapril and DKP in the samples by comparing their peak areas to those of the standard solutions.

Visualizations

Enalapril_Degradation_Pathway Enalapril Enalapril DKP This compound (DKP) Enalapril->DKP  Intramolecular Cyclization (Acidic pH, <5) Enalaprilat Enalaprilat Enalapril->Enalaprilat  Hydrolysis (Neutral/Alkaline pH, >5)

Caption: Degradation pathways of Enalapril.

Troubleshooting_Workflow Start DKP Formation Detected CheckFormulation Review Formulation (Excipients, pH) Start->CheckFormulation CheckProcess Review Manufacturing Process (Moisture, Temperature) Start->CheckProcess IncompatibleExcipient Incompatible Excipient? CheckFormulation->IncompatibleExcipient IncorrectpH Incorrect pH? CheckFormulation->IncorrectpH HighMoisture High Moisture? CheckProcess->HighMoisture ReplaceExcipient Replace Excipient / Add Stabilizer IncompatibleExcipient->ReplaceExcipient Yes End Stability Improved IncompatibleExcipient->End No AdjustpH Adjust pH with Buffer IncorrectpH->AdjustpH Yes IncorrectpH->End No ControlMoisture Control Moisture / Optimize Packaging HighMoisture->ControlMoisture Yes HighMoisture->End No ReplaceExcipient->End AdjustpH->End ControlMoisture->End

Caption: Troubleshooting workflow for DKP formation.

References

Troubleshooting peak tailing in Enalapril Diketopiperazine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Enalapril and its primary degradant, Enalapril Diketopiperazine (DKP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common cause of peak tailing for Enalapril and its Diketopiperazine degradant?

A1: The most frequent cause of peak tailing for these basic compounds is secondary interaction with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] Enalapril and its diketopiperazine, which contain amine groups, can interact with these acidic silanol groups, leading to a distorted peak shape.[1][4][5]

Q2: How does the mobile phase pH affect the peak shape of Enalapril and DKP?

A2: Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds.[2][6][7] For basic compounds like Enalapril and DKP, operating at a low pH (typically between 2.2 and 3.0) suppresses the ionization of the residual silanol groups on the stationary phase, minimizing secondary interactions and thus reducing peak tailing.[1][2][8] It is generally recommended to work at a mobile phase pH at least 2 pH units away from the analyte's pKa to ensure robust and reproducible results.[6][9]

Q3: My peaks are tailing even at a low pH. What else could be the problem?

A3: If peak tailing persists at a low pH, consider the following possibilities:

  • Column Issues:

    • Column Age and Contamination: The column may be old or contaminated with strongly retained sample components.[10] Try washing the column with a strong solvent or, if the problem persists, replace the column.

    • Column Void: A void at the column inlet can cause peak distortion.[2][10] This can result from the collapse of the stationary phase due to high pressure or extreme pH.[2]

    • Blocked Frit: A partially blocked inlet frit can also lead to peak shape problems.[11]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the detector can contribute to peak broadening and tailing.[12]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[11] Try diluting your sample to see if the peak shape improves.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10][13] Whenever possible, dissolve the sample in the initial mobile phase.

Q4: Can the choice of HPLC column influence peak tailing for this analysis?

A4: Absolutely. Using a modern, high-purity silica (B1680970) column that is well end-capped is crucial.[2][3] End-capping is a process that blocks many of the residual silanol groups, reducing the sites for secondary interactions.[1] Columns with hybrid particle technology or those specifically designed for the analysis of basic compounds at low pH are also excellent choices.[2]

Q5: What is an acceptable tailing factor?

A5: An ideal peak has a tailing factor of 1.0. For many assays, a USP tailing factor of less than 1.5 is considered acceptable.[1] However, for quantitative analysis, striving for a value as close to 1.0 as possible is always recommended for better accuracy and reproducibility.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of Enalapril and its impurities, including the Diketopiperazine degradant.

ParameterRecommended Value/TypeRationale
Column C8 or C18, 5 µm, 4.6 x 250 mmProvides good retention and resolution.
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (e.g., 25:75 v/v)Common reversed-phase conditions.
pH of Aqueous Phase 2.2 - 3.0Minimizes silanol interactions to reduce peak tailing.[8][14]
Flow Rate 1.0 - 2.0 mL/minTypical for standard bore columns.
Column Temperature Ambient or slightly elevated (e.g., 30-55°C)Can improve peak shape and reduce viscosity.[14]
Detection Wavelength 215 nmGood absorbance for Enalapril and its impurities.[8][15]
Buffer Concentration 20 mMAdequate buffering capacity.[2]

Detailed Experimental Protocol

This protocol is a representative method for the simultaneous determination of Enalapril Maleate and its Diketopiperazine impurity.

1. Materials and Reagents:

  • Enalapril Maleate Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

  • Column: Grace Platinum C8 EPS (4.6 mm i.d. x 250 mm, 5 µm)[8][15]

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 2.2) (25:75 v/v)[8][15]

  • Flow Rate: 2.0 mL/min[8][15]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at 215 nm[8][15]

3. Preparation of Solutions:

  • Phosphate Buffer (20 mM, pH 2.2): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 2.2 ± 0.05 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 25:75 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution: Accurately weigh and dissolve Enalapril Maleate and this compound reference standards in the mobile phase to prepare a stock solution of a known concentration.

  • Sample Solution: Prepare the sample by dissolving the dosage form or test article in the mobile phase to achieve a suitable concentration.

4. System Suitability:

  • Inject the standard solution multiple times (e.g., n=5).

  • The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak areas is not more than 2.0%, and the USP tailing factor for the Enalapril and Diketopiperazine peaks is not more than 1.5.

5. Analysis:

  • Inject the sample solution into the chromatograph.

  • Identify the peaks of Enalapril and Diketopiperazine by comparing their retention times with those of the standards.

  • Calculate the amount of this compound in the sample.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G start Peak Tailing Observed check_ph Is Mobile Phase pH between 2.2 and 3.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.2 - 3.0 check_ph->adjust_ph No check_column Is the column old, contaminated, or showing high backpressure? check_ph->check_column Yes adjust_ph->start wash_column Wash column with a strong solvent (e.g., THF) check_column->wash_column Yes check_overload Is sample concentration too high? check_column->check_overload No wash_column->start replace_column Replace Column wash_column->replace_column If problem persists replace_column->start dilute_sample Dilute Sample check_overload->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No dilute_sample->start change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_system Check for extra-column volume (long tubing) and leaks check_solvent->check_system No change_solvent->start optimize_system Use shorter, narrower ID tubing. Check fittings. check_system->optimize_system Yes solution Peak Shape Improved check_system->solution No, all checked optimize_system->start

References

Resolving co-elution of Enalapril and Diketopiperazine peaks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the co-elution of Enalapril (B1671234) and its primary degradant, Diketopiperazine (DKP), during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Enalapril Maleate (B1232345)?

Under various stress conditions, Enalapril Maleate primarily degrades into two major products: Enalaprilat (B1671235) and a Diketopiperazine (DKP) derivative.[1][2] Enalaprilat is formed by the hydrolysis of the ester group, a process that can be accelerated in aqueous solutions. The diketopiperazine derivative results from an intramolecular cyclization reaction.[1][3][4] Depending on the specific stress conditions (e.g., acidic, alkaline, oxidative), other minor degradation products may also form.[1]

Q2: Why is the separation of Enalapril and Diketopiperazine (DKP) challenging?

The separation can be challenging due to their structural similarities. Successful separation often requires careful optimization of chromatographic conditions to exploit subtle differences in their polarity and chemical properties.

Q3: What is a common starting point for developing an HPLC method to separate Enalapril and DKP?

A common and effective starting point is using a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (such as phosphate (B84403) buffer or formic acid in water).[1][2] Adjusting the pH of the aqueous phase to a low value, typically around 2.2 to 3.0, is critical for achieving good peak shape and resolution.[1][2]

Troubleshooting Guide: Resolving Co-elution

Co-elution of Enalapril and DKP can manifest as broad, asymmetric, or shouldered peaks. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Checks
  • System Suitability: Ensure your HPLC system passes all system suitability tests, including theoretical plates, tailing factor, and reproducibility, as defined by your validated method or pharmacopoeial guidelines.

  • Standard and Sample Preparation: Verify the correct preparation of standards and samples. Improper solvent or pH can lead to peak distortion or shifts in retention time.

Troubleshooting Steps for Co-elution

If initial checks are satisfactory, but co-elution persists, consider the following method modifications:

  • Mobile Phase pH Adjustment: The pH of the aqueous portion of the mobile phase is a critical parameter.

    • Action: Carefully adjust the pH of the buffer. A pH around 2.2 is often cited as effective for the separation of Enalapril and its impurities.[5][6] Lowering the pH can increase the retention of Enalapril and improve its separation from the earlier eluting DKP.

  • Organic Modifier Concentration: The percentage of the organic solvent in the mobile phase directly influences retention times.

    • Action: To increase the separation between Enalapril and the typically earlier-eluting DKP, try decreasing the concentration of the organic solvent (e.g., acetonitrile or ethanol). This will increase the retention time of both compounds but may enhance the resolution between them.

  • Column Chemistry and Dimensions: The choice of stationary phase is crucial.

    • Action: If using a C18 column, consider a C8 column, or vice-versa.[5][7] Columns with different carbon loads or end-capping can offer different selectivities. A shorter column with a smaller particle size (e.g., 100 mm length, 3.5 µm particles) can provide faster separations while maintaining efficiency.[5][8]

  • Flow Rate Optimization: Lowering the flow rate can sometimes improve resolution.

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This increases the analysis time but allows for more interactions between the analytes and the stationary phase, potentially improving separation.

  • Gradient Elution: If isocratic elution is insufficient, a gradient program can be employed.

    • Action: Start with a lower percentage of the organic solvent to retain and separate the more polar compounds (like DKP) and then gradually increase the organic solvent concentration to elute the more retained compounds (like Enalapril).[1]

Data Presentation: Comparison of HPLC Methods

The following tables summarize different HPLC conditions reported for the successful separation of Enalapril and Diketopiperazine.

Table 1: Reported HPLC Methods for Enalapril and DKP Separation

ParameterMethod 1Method 2Method 3 (Official Method)
Column C18 (100 x 4.6 mm; 3.5 µm)C18C8 (250 x 4.6 mm; 5 µm)[5][8]
Mobile Phase Ethanol and Phosphate Buffer (30:70 v/v)[5][8]Acetonitrile and Phosphate BufferAcetonitrile and Phosphate Buffer (25:75 v/v)[5][8]
pH 2.2[5][8]3.0[2]2.2[5][8]
Flow Rate Not Specified1.0 mL/min[2]Not Specified
Detection UVUV at 210 nm[2]UV

Experimental Protocols

Protocol 1: Forced Degradation of Enalapril Maleate

This protocol outlines the conditions for inducing the degradation of Enalapril Maleate to generate its primary degradants, including Diketopiperazine, for method development and validation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Enalapril Maleate in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C.[1] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at 60°C.[1] Due to rapid degradation, collect samples at shorter intervals (e.g., 0, 15, 30, 60 minutes). Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.[1]

  • Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C.[1] Collect samples at various time points.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[1] Monitor the reaction and collect samples when significant degradation has occurred.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) or sunlight.[1] Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 70°C).[1] Dissolve the powder in a suitable solvent before analysis.

Protocol 2: Optimized HPLC Method for Separation of Enalapril and DKP

This protocol is a recommended starting point for achieving baseline separation.

1. Chromatographic Conditions:

  • Column: C18, 100 x 4.6 mm, 3.5 µm particle size.[5][8]

  • Mobile Phase A: Phosphate buffer, pH 2.2.

  • Mobile Phase B: Ethanol.

  • Composition: Mobile Phase A: Mobile Phase B (70:30 v/v).[5][8]

  • Flow Rate: 1.0 mL/min (can be optimized).

  • Column Temperature: 25-30°C.[1]

  • Detection Wavelength: 215 nm.[6]

  • Injection Volume: 10-20 µL.[1]

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Enalapril_Degradation Enalapril Enalapril Diketopiperazine Diketopiperazine (DKP) Enalapril->Diketopiperazine Intramolecular Cyclization Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis

Caption: Degradation pathway of Enalapril.

Troubleshooting_Workflow start Co-elution of Enalapril and DKP Observed check_system Perform System Suitability Checks start->check_system adjust_ph Adjust Mobile Phase pH (e.g., to 2.2) check_system->adjust_ph System OK adjust_organic Decrease Organic Solvent % adjust_ph->adjust_organic Co-elution persists resolved Peaks Resolved adjust_ph->resolved Issue Resolved change_column Change Column (e.g., C18 to C8) adjust_organic->change_column Co-elution persists adjust_organic->resolved Issue Resolved optimize_flow Optimize Flow Rate change_column->optimize_flow Co-elution persists change_column->resolved Issue Resolved use_gradient Implement Gradient Elution optimize_flow->use_gradient Co-elution persists optimize_flow->resolved Issue Resolved use_gradient->resolved Issue Resolved

Caption: Troubleshooting workflow for co-elution.

References

Technical Support Center: Enhancing Enalapril Diketopiperazine (DKP) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Enalapril (B1671234) Diketopiperazine (DKP) detection.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for detecting Enalapril DKP?

A1: The most common and established analytical techniques for the detection and quantification of Enalapril DKP are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where trace-level detection is required.[6]

Q2: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for Enalapril DKP using HPLC-UV?

A2: For HPLC-UV methods, the LOD for Enalapril DKP is typically in the range of 0.017 to 0.068 µg/mL, and the LOQ is around 0.055 to 0.23 µg/mL.[1][7] These values can vary depending on the specific chromatographic conditions, instrument sensitivity, and sample matrix.

Q3: How can I improve the sensitivity of my HPLC-UV method for DKP detection?

A3: To enhance the sensitivity of your HPLC-UV method, consider the following:

  • Optimize the Mobile Phase: Adjusting the pH of the mobile phase can improve peak shape and resolution. A lower pH (around 2.2-3.0) is often used for the analysis of enalapril and its impurities.[1][3][4][5]

  • Select an Appropriate Column: A high-efficiency column, such as one with a smaller particle size (e.g., < 3 µm), can lead to sharper peaks and better resolution, thereby improving sensitivity. C8 and C18 columns are commonly used.[3][4][8]

  • Increase Injection Volume: A larger injection volume can increase the signal intensity, but be mindful of potential peak broadening.

  • Optimize Detection Wavelength: The UV detection wavelength is critical. For Enalapril DKP, a wavelength of 215 nm is commonly used to achieve good sensitivity.[3]

Q4: What are the advantages of using LC-MS/MS for DKP analysis?

A4: LC-MS/MS offers several advantages over HPLC-UV, including:

  • Higher Sensitivity: LC-MS/MS can achieve much lower detection limits, often in the low ng/mL or even pg/mL range, which is crucial for pharmacokinetic studies.[6]

  • Greater Selectivity: By monitoring specific precursor-to-product ion transitions, LC-MS/MS can differentiate DKP from other co-eluting matrix components, reducing interference.

  • Reduced Sample Preparation: The high selectivity of MS detection can sometimes allow for simpler sample preparation procedures.

Q5: What is the "matrix effect" in LC-MS/MS analysis, and how can I mitigate it?

A5: The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[9][10][11][12] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[9][10][11] To mitigate matrix effects:

  • Improve Sample Cleanup: Employ more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[12]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate DKP from the matrix components causing the interference.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).

Q6: Can chemical derivatization improve the sensitivity of DKP detection?

A6: Yes, chemical derivatization can significantly improve detection sensitivity, particularly for LC-MS analysis.[1][2][13][14][15] By introducing a charged or easily ionizable group onto the DKP molecule, its ionization efficiency in the mass spectrometer can be enhanced.[2][13] For HPLC with fluorescence detection, derivatizing with a fluorescent tag can dramatically lower the limit of detection. Enalapril DKP contains a secondary amine within its diketopiperazine ring, which is a potential target for derivatization.

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase (silanol groups).2. Inappropriate mobile phase pH.3. Column overload.4. Column contamination or degradation.1. Use a high-purity, end-capped column. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations.2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. For DKP, a pH of 2.2-3.0 is often effective.[1][3][4][5]3. Reduce the sample concentration or injection volume.4. Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.2. Unstable column temperature.3. Air bubbles in the pump or detector.4. Pump malfunction or leaks.1. Ensure the mobile phase is thoroughly degassed and well-mixed.2. Use a column oven to maintain a stable temperature.3. Purge the pump and detector to remove air bubbles.4. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Low Signal-to-Noise Ratio (Poor Sensitivity) 1. Suboptimal detection wavelength.2. Low sample concentration.3. Detector lamp aging.4. High background noise.1. Verify that the detection wavelength is set to the absorbance maximum of DKP (around 215 nm).2. Concentrate the sample if possible, or increase the injection volume.3. Replace the detector lamp if it has exceeded its lifetime.4. Use high-purity solvents and reagents. Ensure proper mobile phase mixing and degassing.
High Backpressure 1. Blockage in the HPLC system (e.g., guard column, column frit, tubing).2. Particulate matter in the sample.3. Precipitated buffer in the mobile phase.1. Systematically check for blockages by disconnecting components. Replace the guard column or column if necessary.2. Filter all samples and mobile phases before use.3. Ensure the buffer is fully dissolved in the mobile phase. Flush the system with water if salt precipitation is suspected.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement 1. Co-eluting matrix components.2. High concentration of non-volatile salts in the mobile phase.3. Inefficient ionization source settings.1. Improve sample preparation using SPE or LLE. Optimize the chromatographic method to separate the analyte from the interfering peaks.2. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like phosphate (B84403).3. Optimize ESI/APCI source parameters such as capillary voltage, gas flow, and temperature.
Poor Reproducibility 1. Inconsistent sample preparation.2. Variable matrix effects between samples.3. Instability of the analyte in the autosampler.1. Standardize the sample preparation protocol. Use an automated system if available.2. Use a stable isotope-labeled internal standard to compensate for variability.3. Keep the autosampler at a low temperature to prevent degradation.
No or Low Analyte Signal 1. Incorrect mass transitions (precursor/product ions).2. Analyte degradation in the ion source.3. Poor ionization of the analyte.1. Verify the m/z values for the precursor and product ions of DKP by infusing a standard solution.2. Optimize source conditions to minimize in-source fragmentation.3. Consider chemical derivatization to improve ionization efficiency. Adjust the mobile phase pH to promote protonation (for positive ion mode).

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Enalapril Diketopiperazine (DKP) found in the literature.

Table 1: HPLC-UV Detection Limits for Enalapril DKP

Reference LOD (µg/mL) LOQ (µg/mL)
Optimization and validation of an HPLC method...[1]0.0170.055
Effect of the drug-matrix on the stability...[7]0.0680.23
A simple, rapid, economical, and highly sensitive...[3]0.021%0.062%

Table 2: LC-MS/MS Detection Limits for Enalapril and Enalaprilat (B1671235) (as indicators of sensitivity for related compounds)

Reference Analyte LLOQ (ng/mL)
LC–MS/MS assay for quantitation of enalapril and enalaprilat...[6]Enalapril & Enalaprilat1
LC-MS/MS Method for the Determination of Enalapril and Enalaprilat...[16]Enalapril & Enalaprilat1

Experimental Protocols

Protocol 1: HPLC-UV Method for Enalapril DKP Quantification

This protocol is a composite based on several published methods.[1][3][4]

1. Sample Preparation (from Tablets): a. Weigh and finely powder 20 tablets. b. Accurately weigh a portion of the powder equivalent to 10 mg of enalapril maleate (B1232345) and transfer to a 50 mL volumetric flask. c. Add approximately 30 mL of diluent (e.g., mobile phase or a mixture of acetonitrile (B52724) and water) and sonicate for 15 minutes to dissolve. d. Dilute to volume with the diluent and mix well. e. Filter the solution through a 0.45 µm nylon filter before injection.

2. Chromatographic Conditions:

  • Column: C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.2 with phosphoric acid) in a ratio of approximately 25:75 (v/v).
  • Flow Rate: 1.0 - 2.0 mL/min.
  • Column Temperature: 50°C.[1]
  • Detection Wavelength: 215 nm.[3]
  • Injection Volume: 20 µL.

3. System Suitability:

  • Prepare a solution containing enalapril, enalaprilat, and DKP.
  • The resolution between the DKP and enalapril peaks should be at least 2.0.[1]

Protocol 2: LC-MS/MS Method for Enalapril DKP Quantification in Plasma

This protocol is adapted from methods for enalapril and enalaprilat, which can be modified for DKP.[6][16]

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate the proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: A high-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A suitable gradient to separate DKP from other components.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for DKP.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc Injection ms Mass Spectrometry Detection (MRM) hplc->ms data Data Acquisition and Processing ms->data

Caption: Workflow for Enalapril DKP analysis in a biological matrix.

troubleshooting_logic node_action node_action start Poor Peak Shape? is_tailing Tailing? start->is_tailing is_fronting Fronting? is_tailing->is_fronting No check_ph Adjust Mobile Phase pH is_tailing->check_ph Yes reduce_conc Reduce Sample Concentration is_fronting->reduce_conc Yes use_endcapped Use End-capped Column check_ph->use_endcapped check_solvent Check Sample Solvent Strength reduce_conc->check_solvent

Caption: Decision tree for troubleshooting poor peak shape in HPLC.

derivatization_pathway dkp Enalapril DKP (Secondary Amine) derivatized_dkp Derivatized DKP (Enhanced Detection Signal) dkp->derivatized_dkp reagent Derivatizing Agent (e.g., with fluorescent or charged tag) reagent->derivatized_dkp

Caption: General signaling pathway for derivatization of Enalapril DKP.

References

Technical Support Center: Stability-Indicating Method for Enalapril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating method for Enalapril (B1671234).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Enalapril that a stability-indicating method should be able to separate?

A1: A stability-indicating method for Enalapril must effectively separate the active pharmaceutical ingredient (API) from its principal degradation products. The two major degradation products formed under various stress conditions are Enalaprilat and Diketopiperazine (DKP).[1][2][3][4] Enalaprilat is formed through the hydrolysis of the ethyl ester group, while Diketopiperazine is a result of an intramolecular cyclization reaction.[1][3] The degradation pathway is highly dependent on the pH of the solution.

Q2: What are the typical stress conditions applied in forced degradation studies of Enalapril?

A2: Forced degradation studies for Enalapril are conducted to demonstrate the specificity of the analytical method in the presence of its degradation products. Typical stress conditions include:

  • Acid Hydrolysis: Treatment with an acid solution (e.g., 0.1 N HCl) at elevated temperatures (e.g., 80°C).[1][3]

  • Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C).[5] Enalapril is particularly susceptible to degradation under alkaline conditions.[1][2][5]

  • Neutral Hydrolysis: Refluxing in water at elevated temperatures (e.g., 80°C).[1][5]

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperatures.[1] Some studies have also used other oxidizing agents like magnesium monoperoxyphthalate.[6]

  • Thermal Degradation: Exposing the solid drug to dry heat (e.g., 70°C).[1][2]

  • Photolytic Degradation: Exposing an aqueous solution or the solid drug to UV and visible light.[1][2]

Q3: My resolution between Enalapril and its degradation products is poor. What are the common causes and solutions?

A3: Poor resolution in the HPLC analysis of Enalapril and its degradation products can stem from several factors. Here are some common causes and troubleshooting tips:

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is critical. Adjusting this ratio can significantly impact retention times and resolution.[7]

  • Mobile Phase pH: The pH of the aqueous buffer influences the ionization state of Enalapril and its degradation products, thereby affecting their retention and the column's selectivity. Optimization of the mobile phase pH is often necessary to achieve baseline separation.[8]

  • Column Selection: The choice of the stationary phase (e.g., C18, C8) and the column manufacturer can affect selectivity. If resolution is an issue, trying a different column with a similar or different stationary phase might be beneficial.[7]

  • Column Temperature: High temperatures can improve peak shape and reduce viscosity but might also affect selectivity. The European Pharmacopoeia method, for instance, specifies a high column temperature (70°C), which can be challenging for some HPLC systems.[9][10] Optimizing the column temperature can be a useful strategy.

  • Flow Rate: While less common for improving resolution, adjusting the flow rate can sometimes fine-tune the separation.

Troubleshooting Guides

Issue 1: Peak Tailing for Enalapril or its Degradation Products
  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups in Enalapril and its degradation products, leading to tailing.

      • Solution: Use a well-end-capped column. Adjust the mobile phase pH to a lower value (e.g., around 3) to protonate the silanol groups and reduce interactions.[3] Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help.[8]

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute the sample and reinject.

    • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded.

      • Solution: Wash the column with a strong solvent. If the problem persists, replace the column.

Issue 2: Inconsistent Retention Times
  • Symptom: The retention times for the analyte peaks shift between injections.

  • Possible Causes & Solutions:

    • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or changes in pH.

      • Solution: Prepare fresh mobile phase daily and keep the mobile phase bottles covered. Ensure the mobile phase is well-mixed.

    • Pump Issues: The HPLC pump may not be delivering a consistent flow rate.

      • Solution: Prime the pump to remove any air bubbles. Check for leaks in the pump and connections. Perform a pump flow rate calibration.

    • Column Temperature Fluctuations: If a column oven is not used, changes in the ambient laboratory temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of Enalapril Maleate (B1232345)

Stress ConditionReagent/ConditionDurationTemperatureExtent of DegradationMajor Degradation ProductsReference
Acid Hydrolysis 0.1 N HCl24 hours80°C~19.6%Enalaprilat, Diketopiperazine[1][5]
Base Hydrolysis 0.1 N NaOH30 minutes60°C~92.5%Enalaprilat[1][5]
Neutral Hydrolysis Water24 hours80°C~4.8%Enalaprilat, Diketopiperazine[1][5]
Oxidative 3% H₂O₂8 daysRoom TempStable-[1]
Thermal (Solid) Dry Heat27 days70°CNo decomposition-[1][2]
Photolytic (Aqueous) UV and VIS light7 days-Slight degradationEnalaprilat[2]

Table 2: Typical HPLC Method Parameters for Enalapril Stability-Indicating Assay

ParameterTypical ValueReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8][11]
Mobile Phase Acetonitrile/Methanol (B129727) and Phosphate Buffer[1][7][8]
pH of Aqueous Phase 2.2 - 3.0[3][9]
Flow Rate 1.0 - 2.0 mL/min[1][9]
Detection Wavelength 210 nm or 215 nm[3][7][8][9][11]
Column Temperature Ambient to 70°C[9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study of Enalapril Maleate
  • Preparation of Stock Solution: Accurately weigh and dissolve Enalapril Maleate in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To a specific volume of the stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Heat the solution in a water bath at 80°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: To a specific volume of the stock solution, add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N. Heat the solution at 60°C for a specified period (e.g., 30 minutes). After cooling, neutralize the solution with 0.1 N HCl and dilute to a suitable concentration with the mobile phase.

  • Neutral Hydrolysis: Mix a specific volume of the stock solution with an equal volume of water. Heat the solution at 80°C for a specified period (e.g., 24 hours). After cooling, dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: To a specific volume of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 8 days). Dilute to a suitable concentration with the mobile phase.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualizations

Enalapril_Degradation_Pathway cluster_stress Stress Conditions cluster_compounds Acid Acidic Hydrolysis (e.g., 0.1 N HCl, 80°C) Enalaprilat Enalaprilat (Hydrolysis Product) Acid->Enalaprilat DKP Diketopiperazine (Cyclization Product) Acid->DKP Base Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->Enalaprilat Neutral Neutral Hydrolysis (e.g., Water, 80°C) Neutral->Enalaprilat Neutral->DKP Enalapril Enalapril Enalapril->Enalaprilat Hydrolysis of ethyl ester Enalapril->DKP Intramolecular cyclization

Caption: Degradation pathway of Enalapril under different stress conditions.

Stability_Method_Workflow cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis Col_Select Column & Mobile Phase Selection Optimize Optimization of Chromatographic Conditions (pH, Temp, Flow Rate) Col_Select->Optimize Stress Perform Stress Studies (Acid, Base, Oxidative, Thermal, Photolytic) Optimize->Stress Apply Optimized Method Linearity Linearity & Range Optimize->Linearity Accuracy Accuracy Optimize->Accuracy Precision Precision Optimize->Precision LOD_LOQ LOD & LOQ Optimize->LOD_LOQ Robustness Robustness Optimize->Robustness Analyze_Deg Analyze Stressed Samples Stress->Analyze_Deg Specificity Specificity Analyze_Deg->Specificity Routine Stability Sample Analysis Robustness->Routine

Caption: Workflow for the development and validation of a stability-indicating method.

References

Technical Support Center: Enalapril Diketopiperazine (DKP) Formation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of pH in the formation and analysis of enalapril (B1671234) and its primary degradation product, diketopiperazine (DKP).

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways of enalapril maleate (B1232345) in solution?

A1: Enalapril maleate primarily degrades via two pH-dependent pathways:

  • Intramolecular Cyclization: Under acidic conditions (pH < 5), enalapril undergoes intramolecular cyclization to form a diketopiperazine (DKP) derivative. This is also the predominant degradation route in the solid state.[1][2][3]

  • Hydrolysis: In neutral to alkaline conditions (pH > 5), the ester group of enalapril is hydrolyzed to form enalaprilat (B1671235), its active metabolite.[1][3][4]

Q2: What is the optimal pH for the stability of enalapril maleate in aqueous solutions?

A2: Enalapril maleate exhibits its maximum stability in the pH range of 2.0 to 7.0, with some studies indicating optimal stability around pH 3.0.[1][3][5]

Q3: How does pH affect the analytical separation of enalapril and its degradation products by HPLC?

A3: The pH of the mobile phase is a critical parameter in the reversed-phase HPLC (RP-HPLC) separation of enalapril, enalaprilat, and DKP. A low pH, typically around 2.2, is commonly used to ensure good peak shape and resolution.[4][6][7][8][9] This is because at this pH, the carboxylic acid groups of enalapril and enalaprilat are protonated, reducing their polarity and leading to better retention and separation on a non-polar stationary phase like C8 or C18.

Troubleshooting Guides

Problem 1: High levels of DKP are detected in my enalapril formulation during stability studies.

  • Possible Cause: The microenvironmental pH of your formulation may be acidic, promoting the formation of DKP.[1][10][11] This can be influenced by the excipients used in the formulation.

  • Troubleshooting Steps:

    • Measure the pH of a suspension or solution of your formulation to confirm if it is in the acidic range.

    • Review your formulation excipients. Some excipients can create an acidic microenvironment. Consider replacing acidic excipients with neutral or slightly basic alternatives if compatible with the drug substance and other formulation components.

    • Incorporate buffering agents. The addition of a suitable buffering agent can help maintain a more neutral pH within the formulation, thereby inhibiting DKP formation.

    • Control moisture content. Although DKP formation is an intramolecular cyclization, the presence of moisture can influence the degradation kinetics. Ensure proper control of moisture during manufacturing and storage.

Problem 2: Poor peak shape and resolution are observed during the HPLC analysis of enalapril and its impurities.

  • Possible Cause: The pH of your mobile phase may not be optimal for the separation.

  • Troubleshooting Steps:

    • Verify the mobile phase pH. Ensure the pH of the aqueous component of your mobile phase is accurately prepared and within the recommended range (typically around pH 2.2).[4][6][7][8][9]

    • Adjust the mobile phase pH. If you are still experiencing issues, a slight adjustment of the pH (e.g., from 2.2 to 2.5) might improve the peak shape and resolution.

    • Check your column. The stationary phase of your HPLC column may be degrading, especially with prolonged use at low pH. Ensure you are using a column suitable for low pH mobile phases and consider replacing it if it's old or has been used extensively.

Data Presentation

Table 1: pH-Dependent Degradation of Enalapril

pH RangePredominant Degradation PathwayMajor Degradation Product
< 5Intramolecular CyclizationDiketopiperazine (DKP)
> 5HydrolysisEnalaprilat

Table 2: Degradation Kinetics of Enalapril under Different Hydrolytic Conditions

Stress ConditionTemperature (°C)Degradation Rate Constant (k)t₉₀ (time for 10% degradation)
0.1 N HCl800.0090 h⁻¹11.73 h
Water800.0018 h⁻¹57.20 h
0.1 N NaOH600.0914 min⁻¹1.15 min

(Data sourced from reference[4])

Experimental Protocols

Protocol 1: Study of Enalapril Degradation Kinetics as a Function of pH

  • Buffer Preparation: Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffer systems (e.g., phosphate (B84403), citrate).

  • Sample Preparation: Prepare stock solutions of enalapril maleate in each buffer solution at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 50°C) in a stability chamber.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentrations of enalapril, DKP, and enalaprilat.

  • Data Analysis: Plot the concentration of enalapril versus time for each pH value. Determine the degradation rate constant (k) from the slope of the line for a first-order reaction (ln[A] vs. time).

Protocol 2: RP-HPLC Method for the Separation of Enalapril, Enalaprilat, and DKP

  • Column: C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A mixture of a phosphate buffer (pH 2.2) and acetonitrile (B52724) in a suitable ratio (e.g., 75:25 v/v).[7][8]

  • Flow Rate: 1.0 - 2.0 mL/min.[7]

  • Detection: UV at 215 nm.[6][7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 50°C).[5]

Visualizations

Enalapril_Degradation_Pathway cluster_conditions Conditions Acidic Acidic (pH < 5) Enalapril Enalapril Alkaline Alkaline (pH > 5) DKP Diketopiperazine (DKP) Enalapril->DKP Intramolecular Cyclization Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis

Caption: pH-dependent degradation pathways of Enalapril.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare Sample (Enalapril Formulation) Injector Injector Sample->Injector MobilePhase Prepare Mobile Phase (e.g., ACN:Buffer pH 2.2) MobilePhase->Injector Column RP-HPLC Column (C8 or C18) Injector->Column Detector UV Detector (215 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Enalapril, DKP, and Enalaprilat Chromatogram->Quantification

Caption: General workflow for HPLC analysis of Enalapril.

References

Effect of excipients on the degradation of Enalapril to Diketopiperazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of excipients on the degradation of Enalapril (B1671234) to Diketopiperazine (DKP).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Enalapril Maleate (B1232345)?

A1: Enalapril Maleate (EM) primarily degrades into two main products: Enalapril Diketopiperazine (DKP) and Enalaprilat (a diacid). DKP is formed through an intramolecular cyclization, while Enalaprilat results from the hydrolysis of the ester group.[1][2][3]

Q2: Under what conditions is the formation of Diketopiperazine (DKP) favored?

A2: The formation of DKP is predominantly favored in the solid state and under acidic conditions, specifically when the pH is below 5.[1][4][5][6] Elevated temperature and the presence of moisture also accelerate the degradation of Enalapril to DKP.[1]

Q3: How do excipients generally influence the stability of Enalapril Maleate?

A3: Excipients can significantly impact the stability of Enalapril Maleate. The stability generally follows this order, from most stable to least stable: Disaccharides > Celluloses > Starches > Superdisintegrants.[7][8] The primary mechanism of excipient-induced degradation is related to their water sorption capacity.[4][8][9]

Q4: Which specific excipients are known to accelerate the degradation of Enalapril to DKP?

A4: Superdisintegrants, such as sodium starch glycolate, are known to destabilize Enalapril Maleate.[4][7] The polymer Eudragit E has also been shown to accelerate the formation of DKP, particularly at a 1:1 weight ratio with Enalapril Maleate.[10]

Q5: Are there any excipients that can improve the stability of Enalapril Maleate?

A5: Yes, certain excipients can enhance the stability of Enalapril Maleate. Alkaline excipients like sodium carbonate or sodium bicarbonate can be used to form the more stable sodium salt of Enalapril "in situ," which inhibits the formation of DKP.[1] Additionally, hydrophobic excipients such as stearic acid can act as a protective barrier against moisture, thereby reducing degradation.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High levels of DKP detected in the formulation. The formulation may contain acidic excipients that lower the microenvironmental pH.Consider replacing acidic excipients with neutral or alkaline alternatives. The inclusion of alkaline stabilizers like sodium carbonate can help form the more stable sodium salt of Enalapril.[1]
High moisture content in the formulation due to hygroscopic excipients.Select excipients with low water sorption capacity. Ensure stringent moisture control during manufacturing and storage. The addition of a hydrophobic excipient like stearic acid can also mitigate moisture-related degradation.[2]
Inconsistent stability results between batches. Variability in the physicochemical properties of the excipients, such as particle size and water content.Implement rigorous quality control for incoming excipients, including testing for moisture content and particle size distribution.
Inconsistent mixing or granulation processes leading to non-uniform distribution of Enalapril and excipients.Optimize and validate the mixing and granulation processes to ensure homogeneity.
Unexpected formation of other degradation products. Potential interaction between Enalapril and reactive impurities in the excipients.Conduct compatibility studies with individual excipients to identify any potential interactions. Use high-purity excipients.
Oxidative degradation.While DKP formation is a primary pathway, oxidative degradation can also occur.[7] Consider the use of antioxidants if oxidative degradation is suspected.

Data on Excipient Effects

The following table summarizes the qualitative and quantitative effects of different excipient classes on the degradation of Enalapril Maleate.

Excipient Class General Effect on Enalapril Stability Mechanism of Interaction Reported Degradation Rate Constant (k)
Disaccharides Most StableLow water sorption capacity.[8]Not explicitly quantified in the provided search results.
Celluloses Moderately StableModerate water sorption capacity.Not explicitly quantified in the provided search results.
Starches Less StableHigher water sorption capacity compared to celluloses.[8]Not explicitly quantified in the provided search results.
Superdisintegrants (e.g., Sodium Starch Glycolate) Least StableHigh water sorption capacity, leading to a condensation layer that facilitates degradation.[4][7][8]Not explicitly quantified in the provided search results, but noted to cause significant degradation.
Alkaline Excipients (e.g., Sodium Carbonate) StabilizingIn situ formation of the more stable Enalapril sodium salt.[1]Not explicitly quantified in the provided search results.
Hydrophobic Excipients (e.g., Stearic Acid) StabilizingForms a hydrophobic barrier, reducing moisture access.[2]Not explicitly quantified in the provided search results.
Polymers (e.g., Eudragit E) Destabilizing (at 1:1 ratio)Interaction with the carboxyl group of maleic acid, accelerating DKP formation.[10]Activation energy for DKP formation reduced from 141.2 kJ/mol to 86.7 kJ/mol in a 1:1 mixture.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of Enalapril Maleate

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of Enalapril Maleate under various stress conditions.

  • Preparation of Samples: Prepare solutions or solid mixtures of Enalapril Maleate.

  • Acidic and Basic Hydrolysis:

    • Treat the sample with 0.1 N HCl and 0.1 N NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the sample at room temperature for a specified duration.

  • Thermal Degradation:

    • Expose the solid sample to dry heat in an oven at a high temperature (e.g., 80°C) for a set time.

  • Photolytic Degradation:

    • Expose the sample to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis:

    • Analyze all stressed samples using a validated stability-indicating HPLC method to quantify the remaining Enalapril and the formation of DKP and other degradation products.[3][7]

Protocol 2: Excipient Compatibility Study

This protocol describes a method for evaluating the compatibility of Enalapril Maleate with various excipients.

  • Preparation of Binary Mixtures:

    • Prepare physical mixtures of Enalapril Maleate with individual excipients in a specific ratio (e.g., 1:1 or ratios representative of a final formulation).

  • Storage Conditions:

    • Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH or 60°C) for a predetermined period (e.g., 2, 4, and 8 weeks).

    • Include a control sample of pure Enalapril Maleate stored under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw samples and analyze them using a validated HPLC method to determine the percentage of Enalapril remaining and the amount of DKP formed.[4]

  • Data Evaluation:

    • Compare the degradation of Enalapril in the binary mixtures to the degradation of the pure drug to assess the impact of each excipient.

Visualizations

Enalapril_Degradation_Pathway Enalapril_Maleate Enalapril Maleate DKP Diketopiperazine (DKP) Enalapril_Maleate->DKP Intramolecular Cyclization (Acidic conditions, Solid state, Heat) Enalaprilat Enalaprilat Enalapril_Maleate->Enalaprilat Ester Hydrolysis (Basic conditions, Moisture) Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_evaluation Data Evaluation Pure_Drug Pure Enalapril Maleate Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Pure_Drug->Forced_Degradation Binary_Mixtures Binary Mixtures with Excipients Accelerated_Stability Accelerated Stability (e.g., 40°C/75% RH) Binary_Mixtures->Accelerated_Stability HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis Accelerated_Stability->HPLC_Analysis Quantification Quantification of Enalapril and DKP HPLC_Analysis->Quantification Kinetics Degradation Kinetics Quantification->Kinetics

References

Technical Support Center: Optimizing Mobile Phase for Enalapril and Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Enalapril and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Enalapril that I should be looking to separate?

A1: The primary impurities of Enalapril Maleate that you should aim to separate in your chromatographic analysis are Enalaprilat and Diketopiperazine (DKP).[1][2] Enalapril is a prodrug that is hydrolyzed to its active form, Enalaprilat.[2] Diketopiperazine is a degradation product formed through cyclization.[2]

Q2: What is a good starting mobile phase composition for Enalapril and impurity separation?

A2: A common and effective starting mobile phase for the separation of Enalapril and its impurities is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[1][3][4] The ratio of acetonitrile to buffer can vary, but a typical starting point is in the range of 25:75 to 70:30 (v/v).[1][4] The pH of the phosphate buffer is a critical parameter and is often adjusted to the acidic range, typically between pH 2.2 and 3.0, to ensure good peak shape and resolution.[1][3]

Q3: What type of HPLC column is recommended for this separation?

A3: Reversed-phase columns, particularly C8 and C18, are the most frequently used and successful stationary phases for separating Enalapril and its impurities.[1][2] The choice between a C8 and C18 column may depend on the specific impurity profile and desired retention characteristics.

Q4: What is the optimal detection wavelength for Enalapril and its impurities?

A4: A UV detection wavelength of 215 nm is widely used and provides good sensitivity for both Enalapril and its common impurities, Enalaprilat and Diketopiperazine.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Enalapril and its impurities.

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution Between Enalapril and Impurity Peaks - Inappropriate mobile phase pH. - Incorrect organic modifier concentration. - Suboptimal column temperature.- Adjust the pH of the aqueous phase of the mobile phase. A pH around 2.2 to 3.0 often provides good results.[1][3] - Optimize the acetonitrile concentration. A lower percentage of acetonitrile will generally increase retention and may improve the resolution of early eluting peaks. - If using a gradient, adjust the gradient slope. - Increase the column temperature. Some methods use temperatures up to 55°C to improve peak shape and resolution.[3][5]
Peak Tailing (Asymmetric Peaks) - Secondary interactions with residual silanols on the column packing. - Mobile phase pH is close to the pKa of the analytes. - Column overload.- Ensure the mobile phase pH is low enough (e.g., pH 2.2-3.0) to suppress the ionization of both the analytes and residual silanols.[6] - Reduce the sample concentration or injection volume.[7] - Consider using a highly end-capped column to minimize silanol (B1196071) interactions.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Unstable column temperature. - Air bubbles in the pump.- Ensure the mobile phase is thoroughly degassed before and during use. - Use a column oven to maintain a consistent temperature.[2] - Prime the pump adequately to remove any trapped air bubbles.
High Backpressure - Blockage in the guard column or column inlet frit. - Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases through a 0.45 µm filter before use.[2] - Replace the guard column or inline filter. - If the column is blocked, try back-flushing the column at a low flow rate.
Extraneous or Ghost Peaks - Contamination in the mobile phase, glassware, or sample. - Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware.[2] - Implement a robust needle wash program in your autosampler method. - Prepare fresh samples and mobile phases.

Experimental Protocols

Below are examples of detailed experimental protocols for the HPLC analysis of Enalapril and its impurities.

Method 1: Isocratic HPLC Method

This method is suitable for the routine analysis and separation of Enalapril from its primary impurities.

ParameterCondition
Column Grace Platinum C8 EPS (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 2.2 (25:75 v/v)[1]
Flow Rate 2 mL/min[1]
Detection UV at 215 nm[1]
Column Temperature Room Temperature[1]
Injection Volume 20 µL
Method 2: Gradient HPLC Method for Impurity Profiling

This gradient method is designed for enhanced separation of multiple impurities.

ParameterCondition
Column ZORBAX Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A Phosphate Buffer pH 3.0[3]
Mobile Phase B Acetonitrile[3]
Gradient A time-based gradient can be optimized. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over a set time.
Flow Rate 1.2 mL/min[5]
Detection UV at 215 nm
Column Temperature 55°C[3][5]
Injection Volume 10 µL

Visualizations

Workflow Experimental Workflow for Method Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_std Prepare Standard Solutions (Enalapril, Enalaprilat, DKP) hplc_setup HPLC System Setup (Column, Flow Rate, Temp) prep_std->hplc_setup prep_sample Prepare Sample Solution (e.g., from tablets) prep_sample->hplc_setup prep_mobile Prepare Mobile Phases (Aqueous Buffer & Organic) prep_mobile->hplc_setup inject Inject Standards & Sample hplc_setup->inject acquire Data Acquisition inject->acquire eval_chrom Evaluate Chromatogram (Resolution, Peak Shape, Tailing) acquire->eval_chrom optimize Optimize Mobile Phase (pH, Organic Ratio, Gradient) eval_chrom->optimize Not Acceptable validate Method Validation (ICH Guidelines) eval_chrom->validate Acceptable optimize->hplc_setup Re-run

Caption: A typical workflow for HPLC method development for Enalapril analysis.

Troubleshooting Troubleshooting Poor Peak Resolution start Poor Resolution Observed check_ph Is Mobile Phase pH Optimal? (e.g., 2.2-3.0) start->check_ph adjust_ph Adjust pH of Aqueous Phase check_ph->adjust_ph No check_organic Is Organic Ratio Correct? check_ph->check_organic Yes adjust_ph->start Re-evaluate adjust_organic Decrease Acetonitrile % for Increased Retention & Resolution check_organic->adjust_organic No check_temp Is Column Temperature Stable and Optimized? check_organic->check_temp Yes adjust_organic->start Re-evaluate adjust_temp Increase Temperature (e.g., to 55°C) check_temp->adjust_temp No check_column Is the Column in Good Condition? check_temp->check_column Yes adjust_temp->start Re-evaluate replace_column Replace Column check_column->replace_column No end Resolution Improved check_column->end Yes replace_column->start Re-evaluate

Caption: A logical troubleshooting guide for addressing poor peak resolution issues.

References

Strategies to minimize Enalapril degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Enalapril (B1671234) degradation during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Enalapril?

A1: Enalapril primarily degrades into two major products: Enalaprilat and a diketopiperazine (DKP) derivative.[1][2][3] Enalaprilat is formed through the hydrolysis of the ester group, while the DKP derivative results from an intramolecular cyclization reaction.[3][4]

Q2: What are the main factors that cause Enalapril degradation during sample preparation?

A2: The stability of Enalapril is significantly influenced by pH, temperature, and moisture.[3][5][6] In aqueous solutions, Enalapril is susceptible to hydrolysis, which is accelerated under alkaline conditions.[1][7] Both acidic and neutral conditions can also lead to degradation, forming both Enalaprilat and DKP.[1][7] Elevated temperatures can increase the rate of both hydrolysis and cyclization.[3]

Q3: How does pH affect Enalapril stability in solution?

A3: The degradation pathway of Enalapril is highly dependent on the pH of the solution.[5][8]

  • Alkaline conditions (pH > 7): Primarily promotes the hydrolysis of the ester group, leading to the formation of Enalaprilat.[1][7] This degradation is rapid.[1][7]

  • Neutral conditions (pH ≈ 7): Both hydrolysis to Enalaprilat and cyclization to DKP can occur.[1][7]

  • Acidic conditions (pH < 5): Favors the formation of the diketopiperazine (DKP) derivative through intramolecular cyclization, although some hydrolysis to Enalaprilat also occurs.[1][7][9]

Q4: Is Enalapril susceptible to oxidative degradation?

A4: Based on forced degradation studies, Enalapril is relatively stable under oxidative stress.[1][7] Exposure to hydrogen peroxide does not lead to significant degradation.[1][7]

Q5: What precautions should be taken when preparing Enalapril solutions for analysis?

A5: To ensure the stability of Enalapril in analytical solutions, the following precautions are recommended:

  • Prepare solutions fresh: Whenever possible, prepare standard and sample solutions immediately before analysis.[2]

  • Control pH: Maintain a slightly acidic pH (around 2.2 to 3.5) to minimize the rate of hydrolysis.[2][10][11]

  • Control temperature: Store solutions at low temperatures (e.g., 4°C in an autosampler) to slow down degradation.[2]

  • Solvent selection: While soluble in water and methanol (B129727), prolonged exposure to aqueous environments, especially at neutral or alkaline pH, should be avoided to prevent hydrolysis.[2]

Troubleshooting Guide

Issue 1: Rapid loss of Enalapril concentration in prepared samples.

Potential Cause Troubleshooting Action
High pH of the sample matrix or solvent. Adjust the pH of the sample to a slightly acidic range (e.g., pH 2.2-3.5) using a suitable buffer like a phosphate (B84403) buffer.[1][2][11]
Elevated storage temperature. Store samples at refrigerated temperatures (e.g., 4°C) and use a cooled autosampler during analysis.[2]
Prolonged storage of solutions. Prepare sample and standard solutions fresh daily or as close to the time of analysis as possible.[2]
Presence of certain excipients in formulated products. Be aware that excipients in tablet formulations can affect stability.[5][6][8] Dilute samples in a stabilizing buffer immediately after extraction.

Issue 2: Appearance of unexpected peaks in the chromatogram, identified as Enalaprilat and DKP.

Potential Cause Troubleshooting Action
Hydrolysis during sample preparation. This is indicated by a significant Enalaprilat peak. Minimize exposure to alkaline or neutral aqueous conditions. Acidify the sample matrix.
Intramolecular cyclization. This is indicated by a significant DKP peak. Avoid high temperatures and strongly acidic conditions during sample processing.
Forced degradation from sample processing. Evaluate each step of the sample preparation workflow (e.g., heating, sonication) for its potential to induce degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Enalapril

This protocol outlines a general procedure for inducing the degradation of Enalapril under various stress conditions to identify and characterize its degradation products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Enalapril maleate (B1232345) in methanol.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C.[2] Collect samples at various time points (e.g., 2, 4, 8, 24 hours).[2]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at 60°C.[2] Due to rapid degradation, collect samples at shorter intervals (e.g., 15, 30, 60 minutes).[2] Neutralize samples with an equivalent amount of 0.1 N HCl prior to analysis.[2]

    • Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C.[2] Collect samples at various time points.[2]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[7]

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Enalapril and its Degradation Products

This protocol provides a typical HPLC method for the separation and quantification of Enalapril, Enalaprilat, and DKP.

  • Instrumentation: A standard HPLC system with UV detection.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7][12]

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 M KH₂PO₄) with the pH adjusted to 2.2 with phosphoric acid, in a ratio of 55:45 (v/v).[1][7][12]

  • Flow Rate: 1.0 mL/min.[7][12]

  • Detection Wavelength: 215 nm.[4][7][12]

  • Column Temperature: Ambient (e.g., 23 ± 2 °C).[7][12]

  • Internal Standard (Optional): Salicylic acid can be used as an internal standard.[7]

Visualizations

Enalapril_Degradation_Pathways cluster_conditions Degradation Conditions Enalapril Enalapril Enalaprilat Enalaprilat (Hydrolysis Product) Enalapril->Enalaprilat Hydrolysis (Major Pathway) DKP Diketopiperazine (DKP) (Cyclization Product) Enalapril->DKP Intramolecular Cyclization (Major Pathway) Alkaline Alkaline pH (e.g., 0.1 N NaOH) Alkaline->Enalaprilat Strongly Promotes Acidic Acidic pH / Heat (e.g., 0.1 N HCl, 80°C) Acidic->Enalaprilat Minor Acidic->DKP Promotes Neutral Neutral pH / Heat (e.g., Water, 80°C) Neutral->Enalaprilat Promotes Neutral->DKP Promotes Sample_Prep_Workflow cluster_precautions Key Stability Precautions start Start: Sample Collection extraction Sample Extraction (e.g., from tablets, biological matrix) start->extraction ph_adjustment pH Adjustment (to acidic pH, e.g., 2.2-3.5) extraction->ph_adjustment dilution Dilution with Mobile Phase or Stabilizing Buffer ph_adjustment->dilution storage Temporary Storage dilution->storage analysis HPLC Analysis storage->analysis Immediate p2 Maintain Low Temperature (e.g., 4°C) storage->p2 p1 Use Freshly Prepared Solutions

References

Addressing matrix effects in the bioanalysis of Enalapril Diketopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Enalapril (B1671234) Diketopiperazine (DKP).

Frequently Asked Questions (FAQs)

Q1: What is Enalapril Diketopiperazine (DKP) and why is its bioanalysis important?

A1: this compound is a primary degradation product of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] The formation of DKP can occur during manufacturing, storage, or even in vivo.[1][4] Accurate bioanalysis of DKP is crucial for stability studies of Enalapril formulations and to understand the overall pharmacokinetic profile of the administered drug.

Q2: What are matrix effects and how can they affect the bioanalysis of Enalapril DKP?

A2: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[5][6] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS-based assays.[5][6] For Enalapril DKP, endogenous components like phospholipids, salts, and proteins in biological samples can interfere with its ionization.[7][8]

Q3: How can I assess the presence and magnitude of matrix effects in my Enalapril DKP assay?

A3: The presence of matrix effects can be evaluated using a post-extraction addition method. This involves comparing the peak response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted biological matrix. A significant difference in the peak areas suggests the presence of matrix effects. A common approach is to calculate the matrix factor (MF) for the analyte and the internal standard (IS). The IS-normalized MF should ideally be close to 1.

Q4: What are the common sample preparation techniques to mitigate matrix effects for Enalapril DKP?

A4: Common sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and rapid method, but it may not effectively remove all matrix interferences, especially phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[10]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte from the matrix components.[11] This method is often preferred for minimizing matrix effects.

Q5: My Enalapril DKP recovery is low. What are the potential causes and solutions?

A5: Low recovery can be due to several factors:

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for Enalapril DKP. Consider switching to a more rigorous technique (e.g., from PPT to SPE) or optimizing the existing method (e.g., changing the solvent in LLE or the sorbent in SPE).

  • Analyte Instability: Enalapril can degrade to DKP in the biological matrix, especially under acidic or neutral pH conditions.[2][3][4] Ensure proper sample handling and storage conditions (e.g., immediate centrifugation of blood samples and storage at -20°C or lower) to prevent ex vivo degradation.[9]

  • Suboptimal LC-MS/MS Conditions: The chromatographic or mass spectrometric parameters may not be optimized for Enalapril DKP.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) - Suboptimal mobile phase pH.- Column degradation.- Co-eluting interferences.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a guard column.- Improve sample cleanup to remove interfering components.
High Signal Variability (Poor Precision) - Inconsistent sample preparation.- Significant matrix effects varying between samples.- Unstable spray in the MS source.- Automate the sample preparation process if possible.- Use a stable isotope-labeled internal standard for Enalapril DKP if available.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
Ion Suppression or Enhancement - Co-elution of matrix components (e.g., phospholipids).- High concentration of salts in the sample.- Modify the chromatographic gradient to separate the analyte from the interfering peaks.- Use a more effective sample preparation method like SPE.- Dilute the sample, if sensitivity allows.
In-source Conversion of Enalapril to DKP - High temperature in the MS source.- Optimize the ion source temperature to the lowest effective setting to minimize thermal degradation.

Experimental Methodologies

The following are example methodologies for the bioanalysis of Enalapril and its related compounds. These should be adapted and validated specifically for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.[11]

  • Loading: Load the pre-treated plasma sample onto the cartridge.[11]

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.[11]

  • Elution: Elute Enalapril DKP with a suitable solvent, such as 2% ammonia (B1221849) solution in methanol.[11]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[10]

LC-MS/MS Parameters
  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.[11]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is often employed. For example, a mixture of acetonitrile and 0.1% formic acid in water.[12]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Enalapril and its derivatives.[12]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Enalapril DKP would need to be determined by infusing a standard solution.

Quantitative Data Summary

The following tables present example data on recovery and matrix effects for Enalapril and its active metabolite, Enalaprilat (B1671235). Similar validation experiments should be performed for Enalapril DKP.

Table 1: Recovery of Enalapril and Enalaprilat from Human Plasma

AnalyteQC LevelMean Recovery (%)Precision (%CV)
Enalapril Low91.53.8
Medium92.12.5
High90.01.7
Enalaprilat Low90.24.2
Medium91.52.1
High90.91.3

(Data is illustrative and based on typical performance of SPE methods for related compounds)

Table 2: Matrix Effect Assessment for Enalapril and Enalaprilat

AnalyteQC LevelMean Matrix FactorIS Normalized Matrix FactorPrecision (%CV)
Enalapril Low0.981.012.5
High0.971.001.8
Enalaprilat Low1.021.033.1
High1.011.022.2

(Data is illustrative and based on typical performance of validated LC-MS/MS methods for related compounds where no significant matrix effect was observed)[9][12]

Visualizations

Enalapril_Degradation_Pathway Enalapril Degradation Pathway Enalapril Enalapril Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (in vivo) DKP This compound (Degradation Product) Enalapril->DKP Intramolecular Cyclization (Acidic/Neutral pH, Heat)

Caption: Degradation pathway of Enalapril to its active metabolite and DKP.

Matrix_Effect_Workflow Workflow for Assessing and Mitigating Matrix Effects cluster_assessment Assessment cluster_mitigation Mitigation Strategies A Prepare Spiked Samples (Neat vs. Post-Extraction) B Analyze by LC-MS/MS A->B C Calculate Matrix Factor B->C D Significant Matrix Effect? C->D E Optimize Sample Prep (e.g., SPE, LLE) D->E Yes F Modify Chromatography (e.g., change gradient, column) D->F Yes G Use Stable Isotope-Labeled IS D->G Yes Validation Method Validation D->Validation No E->Validation F->Validation G->Validation

Caption: Workflow for addressing matrix effects in bioanalysis.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quality Control of Enalapril Maleate and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quality control of enalapril (B1671234) maleate (B1232345) and its principal impurities, enalaprilat (B1671235) and diketopiperazine. The information presented is supported by experimental data from various studies to assist in selecting the most suitable analytical method. All validations are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction

Enalapril maleate is a prodrug that is converted in the body to its active form, enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[6][7] The quality control of enalapril maleate in bulk drug substances and pharmaceutical formulations is crucial to ensure its safety and efficacy. HPLC is a widely used technique for this purpose due to its specificity, sensitivity, and robustness.[8] This guide details and compares various validated HPLC methods.

The primary impurities associated with enalapril maleate are enalaprilat, a hydrolysis product, and diketopiperazine, a cyclization degradation product.[6][7][9] The development of a stability-indicating HPLC method that can separate and quantify enalapril from these impurities is essential.

Comparison of Validated HPLC Methods

Several HPLC methods have been developed and validated for the simultaneous determination of enalapril maleate and its impurities. The following table summarizes the key chromatographic conditions and validation parameters from a selection of published methods.

ParameterMethod 1[6][9]Method 2[10][11]Method 3[12]European Pharmacopoeia (EP) Method[10]
Column Grace Platinum C8 EPS (250 x 4.6 mm, 5 µm)ZORBAX Eclipse XDB-C18Octadecyl silica (B1680970) columnStyrene-divinylbenzene copolymer
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer pH 2.2 (25:75 v/v)Acetonitrile: Phosphate Buffer pH 3.020 mM Phosphate Buffer (pH 2): Methanol: THF: TEA (66:25:9:0.1 v/v)Gradient elution with pH 6.8 buffer
Flow Rate 2.0 mL/min1.2 mL/minNot SpecifiedNot Specified
Detection UV at 215 nmNot SpecifiedUV at 215 nmNot Specified
Column Temp. Room Temperature55°CNot Specified70°C
Run Time < 9 min20 minNot SpecifiedNot Specified
Linearity (r²) 0.99981 for EnalaprilNot SpecifiedNot SpecifiedNot Specified
LOD 0.021% for Enalapril0.009% for Enalapril & impuritiesNot SpecifiedNot Specified
LOQ 0.062% for Enalapril0.03% for Enalapril & impuritiesNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Precision (%RSD) Not Specified< 10% at LOQ levelNot SpecifiedNot Specified

Experimental Protocols

Below are detailed methodologies for key experiments performed during the validation of an HPLC method for enalapril and its impurities, based on ICH Q2(R1) guidelines.

1. System Suitability

  • Objective: To ensure the chromatographic system is suitable for the intended analysis.

  • Procedure:

    • Prepare a standard solution containing enalapril maleate and its impurities (enalaprilat and diketopiperazine) at a known concentration.

    • Inject the standard solution six times into the HPLC system.

    • Calculate the following parameters:

      • Tailing factor (Asymmetry factor): Should be ≤ 2.0 for the enalapril peak.

      • Theoretical plates (N): Should be ≥ 2000 for the enalapril peak.

      • Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0% for six replicate injections.

      • Resolution (Rs): Should be ≥ 2.0 between enalapril and the impurity peaks.[10]

2. Specificity (Forced Degradation Study)

  • Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of its degradation products.[6]

  • Procedure:

    • Expose the enalapril maleate drug substance to various stress conditions:

      • Acid hydrolysis: 0.1 M HCl at 60°C for 2 hours.

      • Base hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.[7]

      • Oxidative degradation: 3% H₂O₂ at room temperature for 1 hour.

      • Thermal degradation: Dry heat at 105°C for 24 hours.

      • Photolytic degradation: Exposure to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples using the developed HPLC method.

    • Assess the peak purity of the enalapril peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

3. Linearity

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of enalapril maleate and its impurities covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each solution in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Determine the correlation coefficient (r²), which should be ≥ 0.999.[9]

4. Accuracy (% Recovery)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare placebo samples spiked with known amounts of enalapril maleate and its impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each analyte at each concentration level. The acceptance criterion is typically 98.0% to 102.0%.[13]

5. Precision (Repeatability and Intermediate Precision)

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same batch on two different days, by two different analysts, and/or on two different instruments.

    • Calculate the %RSD for the assay results. The acceptance criterion is typically ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Procedure:

    • Based on the Standard Deviation of the Response and the Slope:

      • Prepare a series of dilute solutions of the analytes.

      • Inject these solutions and determine the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of blank injections).

      • Calculate the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the Response / Slope)

      • LOQ = 10 * (Standard Deviation of the Response / Slope)

    • The method's sensitivity is confirmed if the LOQ is below the reporting threshold for impurities.[14]

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Routine Analysis A Method Optimization (Column, Mobile Phase, etc.) B System Suitability A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis (Bulk Drug/Formulation) H->I

Caption: Workflow for HPLC Method Development and Validation.

ICH_Validation_Parameters cluster_Assay Assay & Impurities cluster_Impurities Impurities (Quantitative) cluster_Impurities_Limit Impurities (Limit Test) Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOQ Limit of Quantitation Validation->LOQ LOD Limit of Detection Validation->LOD

Caption: Key Validation Parameters according to ICH Q2(R1).

References

A Comparative Analysis of HPLC and UPLC for Enalapril Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension, can degrade over time to form various impurities, primarily enalaprilat (B1671235) and diketopiperazine. Accurate and efficient analytical methods are crucial for the identification and quantification of these impurities. This guide provides a detailed comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of enalapril, supported by experimental data and detailed methodologies.

Executive Summary

This guide demonstrates that while both HPLC and UPLC are capable of effectively separating and quantifying enalapril and its impurities, UPLC offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption. UPLC methods can reduce analysis times by more than half compared to traditional HPLC methods, leading to higher throughput in quality control laboratories. Furthermore, the enhanced resolution offered by UPLC can be critical for the separation of closely eluting impurities. However, HPLC remains a robust and reliable technique, often with lower instrumentation costs. The choice between HPLC and UPLC will depend on the specific needs of the laboratory, considering factors such as sample throughput requirements, desired sensitivity, and budget constraints.

Data Presentation: HPLC vs. UPLC for Enalapril Analysis

The following tables summarize the key performance parameters of representative HPLC and UPLC methods for the analysis of enalapril and its impurities.

Table 1: Chromatographic Conditions

ParameterHPLC MethodUPLC Method
Column Grace Platinumр C8 EPS (4.6 x 250 mm, 5 µm)[1][2]Waters Acquity BEH C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile (B52724): 20 mmol Phosphate (B84403) Buffer pH 2.2 (25:75 v/v)[1][2]Gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
Flow Rate 2.0 mL/min[1][2]0.4 mL/min
Detection UV at 215 nm[1][2]UV at 215 nm
Column Temp. Room Temperature[1][2]40 °C
Injection Vol. 20 µL2 µL

Table 2: Performance Comparison

ParameterHPLC MethodUPLC MethodReference
Retention Time (Enalapril) ~4.5 min~1.5 min
Total Run Time < 9 min[1][2]< 3 min
Resolution (Enalapril/Impurities) > 2> 2.5
LOD (Enalapril) 1.848 ng/mL2.804 ng/mL[3]
LOQ (Enalapril) 0.062%Not explicitly stated for impurities[2]
Solvent Consumption per Run ~18 mL~1.2 mL

Experimental Protocols

HPLC Method for Enalapril and Impurities

This method is based on a validated stability-indicating HPLC method for the determination of enalapril maleate (B1232345) in the presence of its impurities.[1][2]

1. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mmol phosphate buffer and adjust the pH to 2.2 with phosphoric acid. Mix with HPLC-grade acetonitrile in a 75:25 (v/v) ratio. Filter and degas the solution.
  • Standard Solution: Accurately weigh and dissolve enalapril maleate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
  • Sample Solution: Accurately weigh and dissolve the enalapril maleate sample in the mobile phase to obtain a similar concentration to the standard solution.

2. Chromatographic System:

  • Use a liquid chromatograph equipped with a UV detector.
  • Column: Grace Platinumр C8 EPS (4.6 x 250 mm, 5 µm).
  • Flow Rate: 2.0 mL/min.
  • Detection Wavelength: 215 nm.
  • Injection Volume: 20 µL.

3. Procedure:

  • Inject the standard and sample solutions into the chromatograph.
  • Record the chromatograms and measure the peak areas for enalapril and its impurities.
  • Calculate the percentage of each impurity in the sample.

UPLC Method for Enalapril and Impurities

This method is a representative UPLC method for the rapid analysis of enalapril and its impurities.

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in water.
  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.
  • Standard Solution: Prepare a stock solution of enalapril maleate reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) and further dilute to the desired concentration.
  • Sample Solution: Prepare the sample solution in a similar manner to the standard solution.

2. Chromatographic System:

  • Use an ultra-performance liquid chromatograph with a UV detector.
  • Column: Waters Acquity BEH C18 (100 × 2.1 mm, 1.7 µm).
  • Flow Rate: 0.4 mL/min.
  • Detection Wavelength: 215 nm.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Gradient Program:
  • 0-0.5 min: 10% B
  • 0.5-2.0 min: 10-90% B (linear gradient)
  • 2.0-2.5 min: 90% B
  • 2.5-2.6 min: 90-10% B
  • 2.6-3.0 min: 10% B (re-equilibration)

3. Procedure:

  • Inject the standard and sample solutions.
  • Record the chromatograms and integrate the peaks of interest.
  • Quantify the impurities based on the peak areas relative to the enalapril peak.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Enalapril Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC/UPLC Filtration->Injection Separation Column Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification

Caption: General workflow for enalapril impurity profiling using HPLC or UPLC.

G HPLC_Time Longer Analysis Time (~9 min) UPLC_Time Shorter Analysis Time (<3 min) HPLC_Time->UPLC_Time Speed HPLC_Solvent Higher Solvent Consumption (~18 mL/run) UPLC_Solvent Lower Solvent Consumption (~1.2 mL/run) HPLC_Solvent->UPLC_Solvent Efficiency HPLC_Pressure Lower Back Pressure (<400 bar) UPLC_Pressure Higher Back Pressure (>400 bar) HPLC_Pressure->UPLC_Pressure Operating Conditions HPLC_Sensitivity Good Sensitivity UPLC_Sensitivity Enhanced Sensitivity & Resolution HPLC_Sensitivity->UPLC_Sensitivity Performance Comparison Key Performance Differences

Caption: Key performance differences between HPLC and UPLC for impurity profiling.

References

A Comparative Analysis of Enalapril Diketopiperazine and Enalaprilat: Quantification and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enalapril (B1671234) Diketopiperazine (DKP) and Enalaprilat, the primary degradation product and active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. Understanding the distinct characteristics of these two compounds is critical for the development of stable Enalapril formulations and for accurate bioanalytical monitoring. This document outlines their quantification methodologies, compares their stability under various conditions, and provides detailed experimental protocols.

At a Glance: Enalaprilat vs. Enalapril Diketopiperazine

FeatureEnalaprilatThis compound (DKP)
Formation Hydrolysis of the ester group of Enalapril.[1][2]Intramolecular cyclization (dehydration) of Enalapril.[2]
Pharmacological Activity Active ACE inhibitor.[3]Inactive degradation product.
Primary Condition for Formation Neutral to alkaline pH conditions.[1][2][4]Acidic pH conditions (pH < 5) and in the solid state.[1][2][4]

Degradation Pathway of Enalapril

Enalapril degrades into two principal products: Enalaprilat and Diketopiperazine (DKP). The predominant pathway is highly dependent on the pH of the environment.[1][2][4]

Enalapril Degradation Pathway Enalapril Degradation Pathway Enalapril Enalapril Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (Neutral/Alkaline pH) DKP This compound (DKP) (Inactive Degradant) Enalapril->DKP Intramolecular Cyclization (Acidic pH / Solid State)

Enalapril Degradation Pathway

Quantification of Enalaprilat and DKP

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the simultaneous quantification of Enalapril and its degradation products.[1][4][5][6] Various methods have been developed and validated, often employing UV or mass spectrometry detection.

Comparative Quantitative Data from HPLC Methods
ParameterEnalaprilatThis compound (DKP)Reference
Linearity Range 0.12 - 4.00 µg/mL0.33 - 5.30 µg/mL[5]
Limit of Quantitation (LOQ) 0.12 µg/mL0.33 µg/mL[5]
Limit of Detection (LOD) 0.06 µg/mL0.18 µg/mL[5]
Retention Time ~2.8 min~30.0 min[5]
Experimental Protocol: HPLC Quantification

This protocol is a representative example for the simultaneous determination of Enalapril, Enalaprilat, and DKP in a pharmaceutical formulation.

1. Materials and Reagents:

  • Enalapril Maleate (B1232345), Enalaprilat, and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Sodium phosphate (B84403) buffer (pH 2.2)

  • Deionized water

  • Sample containing Enalapril (e.g., tablets)

2. Chromatographic Conditions:

  • Column: C18 (250 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: Sodium phosphate buffer (pH 2.2) and Acetonitrile (75:25, v/v)[5]

  • Flow Rate: 1.5 mL/min[5]

  • Column Temperature: 60°C[5]

  • Detection: UV at 215 nm[5]

  • Injection Volume: 50 µL[5]

3. Standard Solution Preparation:

  • Prepare individual stock solutions of Enalapril Maleate, Enalaprilat, and DKP in the mobile phase.

  • Prepare working standard solutions by diluting the stock solutions to achieve concentrations within the expected calibration range.

4. Sample Preparation:

  • For solid dosage forms, accurately weigh and crush the tablets.

  • Dissolve the powder in a known volume of sodium hydrogen phosphate buffer (pH 2.2).[5]

  • Use ultrasonication and mechanical shaking to ensure complete dissolution.[5]

  • Filter the solution twice before injection.[5]

5. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amounts of Enalaprilat and DKP by comparing their peak areas to the respective calibration curves.

HPLC Quantification Workflow HPLC Quantification Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare Standard Solutions (Enalapril, Enalaprilat, DKP) HPLC HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC Inject Standards Sample_Prep Prepare Sample Solution (e.g., from tablets) Sample_Prep->HPLC Inject Sample Calibration Generate Calibration Curves HPLC->Calibration Obtain Peak Areas Quantification Quantify Analytes HPLC->Quantification Sample Peak Areas Calibration->Quantification Results Results Quantification->Results

HPLC Quantification Workflow

Stability Comparison: Enalaprilat vs. DKP Formation

The stability of Enalapril is a critical parameter in pharmaceutical formulation. Forced degradation studies reveal the conditions under which Enalaprilat and DKP are formed.

Summary of Stability under Stress Conditions
Stress ConditionPredominant Degradation ProductObservations
Acidic Hydrolysis (e.g., 0.1 N HCl) Diketopiperazine (DKP)Significant degradation of Enalapril occurs, with DKP being the major product.[1][7]
Neutral Hydrolysis (e.g., Water) Enalaprilat and DiketopiperazineBoth degradation products are formed.[1][7]
Alkaline Hydrolysis (e.g., 0.1 N NaOH) EnalaprilatRapid and extensive degradation of Enalapril to Enalaprilat.[1][7]
Oxidative Stress StableEnalapril shows stability under oxidative conditions.[1]
Thermal Stress (Solid State) Minor DegradationEnalapril drug substance is relatively stable to dry heat.[1] However, in the presence of excipients, degradation can increase.[4]
Photolytic Stress Slight Degradation to EnalaprilatExposure of an aqueous solution to UV and visible light can cause slight degradation.[1]
Quantitative Stability Data

The following table presents data from an accelerated stability study of Enalapril tablets at 40°C and 75% relative humidity over 90 days, showing the formation of Enalaprilat and DKP in different formulations.

FormulationTime (days)Enalaprilat Formation (%)DKP Formation (%)Reference
Enalapril Maleate Pellets 21~0.5~1.5[5]
42~0.8~2.5[5]
63~1.0~3.5[5]
91~1.2~4.5[5]
Sodium Enalapril Pellets 21~1.0~0.2[5]
42~1.5~0.3[5]
63~1.8~0.4[5]
91~2.0~0.5[5]

Note: Percentages are estimated from graphical data presented in the source.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical procedure for investigating the stability of Enalapril under various stress conditions.

1. Objective: To identify the degradation products and pathways of Enalapril under hydrolytic, oxidative, photolytic, and thermal stress.

2. Materials:

  • Enalapril Maleate drug substance

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • Deionized water

  • HPLC system as described in the quantification section

3. Procedure:

  • Acidic Hydrolysis: Dissolve Enalapril in 0.1 N HCl and heat at 80°C. Withdraw samples at specified time points.[7]

  • Alkaline Hydrolysis: Dissolve Enalapril in 0.1 N NaOH and maintain at 60°C. Withdraw samples at specified time points.[1]

  • Neutral Hydrolysis: Dissolve Enalapril in water and heat at 80°C. Withdraw samples at specified time points.[7]

  • Oxidative Degradation: Dissolve Enalapril in a solution of hydrogen peroxide at room temperature.

  • Photostability: Expose a solution of Enalapril to UV and visible light.[1]

  • Thermal Stress (Solid): Store solid Enalapril powder at elevated temperatures (e.g., 70°C).[1]

4. Analysis:

  • For each time point and condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by a stability-indicating HPLC method.

  • Identify and quantify Enalapril, Enalaprilat, and DKP.

Conclusion

The formation of Enalaprilat and this compound is highly dependent on the physicochemical environment of the Enalapril molecule. While Enalaprilat is the desired active metabolite, the formation of the inactive DKP degradant is a critical quality attribute to control during drug product development and storage. The provided analytical methods and stability protocols offer a framework for the accurate quantification and characterization of these compounds, ensuring the safety and efficacy of Enalapril-containing pharmaceuticals.

References

A Comparative Guide to Cross-Validated Analytical Methods for Enalapril Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Enalapril (B1671234) and its primary degradation products, Enalaprilat and Diketopiperazine (DKP). The data and protocols presented are compiled from multiple studies to offer researchers, scientists, and drug development professionals a consolidated resource for method evaluation and selection.

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation through hydrolysis to its active form, Enalaprilat, and through intramolecular cyclization to Diketopiperazine.[1] The stability and purity of Enalapril formulations are critical for therapeutic efficacy and safety, necessitating robust analytical methods for monitoring these degradation products.

Degradation Pathway of Enalapril

The chemical transformation of Enalapril into its main degradation products is illustrated in the diagram below. The rate and pathway of degradation are significantly influenced by factors such as pH. Below pH 5, the formation of DKP is favored, while at pH 5 or above, Enalaprilat is the major degradation product.

G Enalapril Enalapril Enalaprilat Enalaprilat (Diacid) Enalapril->Enalaprilat Hydrolysis (pH >= 5) DKP Diketopiperazine (DKP) Enalapril->DKP Intramolecular Cyclization (Dehydration, pH < 5)

Figure 1: Degradation pathway of Enalapril.

Comparative Performance of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Enalapril and its degradation products.[2] The following tables summarize the performance characteristics of several HPLC methods, validated according to ICH guidelines, providing a basis for comparison.

Table 1: Chromatographic Conditions of Various HPLC Methods

Method Ref.ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)
Method 1[3]Grace Platinum C8 (250 x 4.6 mm, 5 µm)Acetonitrile (B52724) : 20 mM Phosphate (B84403) Buffer pH 2.2 (25:75 v/v)2.0215
Method 2[4]RP-18Methanol : Phosphate Buffer1.0Not Specified
Method 3[5]Hypersil MOS C18 (250 x 4.6 mm, 5µm)Acetonitrile : Buffer Solution (60:40)1.5215
Method 4[6]Octadecyl Silica20 mM Phosphate Buffer (pH 2) : Methanol : THF : TEA (66:25:9:0.1 v/v)1.0215
Method 5[2]Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5 µm)Acetonitrile : 0.025 M Phosphate Buffer pH 3 (70:30 v/v)0.8210

Table 2: Performance Data for Enalapril and Its Degradation Products

Method Ref.AnalyteLinearity (r²)LODLOQ
Method 1[3]Enalapril Maleate (B1232345)0.999810.021%0.062%
Method 3Enalapril0.9990Not SpecifiedNot Specified
Enalaprilat (ET)0.9998Not SpecifiedNot Specified
DKP0.9961Not SpecifiedNot Specified
Method 4[6]Enalapril Maleate & DegradantsNot SpecifiedStated as EstimatedStated as Estimated
Method 5[2]Enalapril Maleate0.9998Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative experimental protocols extracted from the cited literature.

Method 1 Protocol[3]

  • Chromatographic System: HPLC with UV detection.

  • Column: Grace Platinum C8 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 20 mmol phosphate buffer (pH adjusted to 2.2) in a 25:75 v/v ratio.

  • Flow Rate: 2 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Preparation: Twenty tablets were weighed, and an amount of powder equivalent to 10 mg of enalapril maleate was transferred to a 50 ml volumetric flask. 30 ml of phosphate buffer (pH 2.2) was added, and the solution was sonicated for 15 minutes. The volume was then made up to the mark with the buffer solution and filtered through a 0.45 µm nylon filter.

Method 3 Protocol[5]

  • Chromatographic System: A gradient HPLC system (Waters 600 Controller) with a Photodiode Array Detector.

  • Column: Hypersil MOS C18 (250 mm x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of buffer solution and acetonitrile (40:60).

  • Flow Rate: 1.5 ml/min.

  • Column Temperature: 65°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 50 μl.

Method 5 Protocol[2]

  • Chromatographic System: Agilent Technologies 1200 Series HPLC with a Diode Array Detector.

  • Column: Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of acetonitrile and 0.025 M phosphate buffer (pH adjusted to 3) in a 70:30 v/v ratio.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 210 nm.

  • Standard Solution Preparation: 10 mg of Enalapril maleate was dissolved in the mobile phase and diluted to 100 mL to get a concentration of 100 μg/mL. Working standards were prepared by further dilution.

Workflow for Analytical Method Cross-Validation

The cross-validation of analytical methods between different laboratories is essential to ensure data consistency and reliability, particularly in multi-site clinical trials or when transferring methods.[7] A typical workflow for this process is outlined below.

G A1 Method Development & Full Validation A2 Prepare & Analyze QC Samples A1->A2 A3 Analyze Study Samples A2->A3 B2 Analyze QC Samples from Lab A A2->B2 Ship Samples B3 Re-analyze Subset of Study Samples from Lab A A3->B3 Ship Samples B1 Method Transfer & Partial Validation B1->B2 B2->B3 C1 Data Comparison & Acceptance Criteria B3->C1

Figure 2: Workflow for inter-laboratory analytical method cross-validation.

References

A Comparative Guide to Inter-laboratory Quantification of Enalapril Diketopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection methods for the quantification of Enalapril (B1671234) Diketopiperazine (DKP), a critical degradation product of Enalapril Maleate (B1232345). The data and protocols presented are compiled from various validated analytical methods to offer a comprehensive overview for inter-laboratory comparison and method selection.

Introduction

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, enalaprilat (B1671235). However, enalapril is susceptible to degradation, primarily through hydrolysis to enalaprilat and intramolecular cyclization to form Enalapril Diketopiperazine (DKP). The formation of DKP is a significant concern in the pharmaceutical industry as it represents a loss of active pharmaceutical ingredient (API) and introduces an impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.

Chemical Degradation Pathway of Enalapril

The degradation of enalapril to Enalapril DKP involves an intramolecular cyclization reaction. This process is influenced by factors such as pH, temperature, and the presence of excipients in the formulation. The pathway is illustrated in the diagram below.

G cluster_conditions Influencing Factors Enalapril Enalapril Maleate DKP This compound (DKP) Enalapril->DKP Intramolecular Cyclization (Dehydration) Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis pH pH Temp Temperature Excipients Excipients

Degradation pathway of Enalapril Maleate.

Comparison of Analytical Method Performance

The following tables summarize the key performance parameters of various validated HPLC-UV methods for the quantification of Enalapril DKP. This data allows for a direct comparison of the capabilities and limitations of each method.

Table 1: Chromatographic Conditions for Enalapril DKP Quantification

Reference Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Column Temperature (°C)
Method 1C18 (4.6 x 250 mm, 5 µm)Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 2.2) (25:75 v/v)2.0215Ambient
Method 2C8 (4.6 x 250 mm, 5 µm)Acetonitrile : Phosphate Buffer (pH 2.2) (25:75 v/v)2.0215Not Specified
Method 3C18 (4.6 x 250 mm, 5 µm)Acetonitrile : Phosphate Buffer (pH 3.0)1.021555
Method 4C18 (4.6 x 150 mm, 5 µm)Methanol : Phosphate Buffer1.0Not SpecifiedNot Specified

Table 2: Validation Parameters for Enalapril DKP Quantification

Reference Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Precision (%RSD) Accuracy (% Recovery)
Method 1Not Specified0.021% of a 0.2 mg/mL solution0.062% of a 0.2 mg/mL solutionNot SpecifiedNot Specified
Method 2Not Specified0.0170.055<15%85-115%
Method 3Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Method 4Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Data for all parameters were not available in all publications. LOD (Limit of Detection) and LOQ (Limit of Quantitation) values from Method 1 were reported as a percentage of the nominal concentration of enalapril maleate.

Experimental Protocols

Below are detailed methodologies for representative HPLC-UV methods for the quantification of Enalapril DKP in pharmaceutical formulations.

Method A: Based on a C18 Column with Acetonitrile/Phosphate Buffer

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and a 20 mmol phosphate buffer, adjusted to a pH of 2.2 with phosphoric acid, in a ratio of 25:75 (v/v).

  • Flow Rate: 2.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 215 nm.

  • Column Temperature: Ambient.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of enalapril maleate and transfer to a suitable volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

Method B: Based on a C8 Column with a Modified Mobile Phase

  • Instrumentation: A liquid chromatograph with a UV detector.

  • Column: C8, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a 20 mmol phosphate buffer, with the pH adjusted to 2.2, in a 25:75 (v/v) ratio.

  • Flow Rate: 2.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV detection at 215 nm.

  • Column Temperature: Not specified.

  • Standard and Sample Preparation: Follow a similar procedure as described in Method A, ensuring the use of the specified mobile phase as the diluent.

Experimental Workflow

The general workflow for the quantification of Enalapril DKP in pharmaceutical tablets using HPLC is depicted in the following diagram.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start tab_prep Weigh and Powder Tablets start->tab_prep std_prep Prepare DKP Standard Solution start->std_prep dissolution Dissolve in Mobile Phase tab_prep->dissolution filtration Filter through 0.45 µm Filter dissolution->filtration injection Inject into HPLC System filtration->injection separation Chromatographic Separation injection->separation detection UV Detection at 215 nm separation->detection peak_integration Peak Integration and Identification detection->peak_integration quantification Quantification using Standard Curve peak_integration->quantification end End quantification->end

Performance Verification of a Stability-Indicating Method for Enalapril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of performance parameters for a stability-indicating analytical method for Enalapril (B1671234), a widely used angiotensin-converting enzyme (ACE) inhibitor. The data presented is synthesized from various validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, offering a benchmark for researchers developing and validating their own stability-indicating assays for this drug substance.

Comparative Performance Data

The following tables summarize the quantitative performance data from different validated RP-HPLC methods for the analysis of Enalapril and its degradation products. These methods are crucial for ensuring the identity, purity, and stability of Enalapril in pharmaceutical formulations.

Table 1: Chromatographic Conditions and System Suitability

ParameterMethod AMethod BMethod C
Column C18 (250mm x 4.6mm, 5µm)Hypersil MOS, C18 (250mm x 4.6mm, 5µm)[1]Platinum EPS C8 (250 x 4.6 mm, 5µ)[2]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3)[3]Buffer solution and Acetonitrile (40:60)[1]Mobile Phase A: 2.2 pH buffer : ACN (715:285)Mobile Phase B: 2.2 pH buffer : ACN (720:280) (Gradient)[2]
Flow Rate 1.0 mL/min[3]1.5 mL/min[1]1.5 mL/min[2]
Detection Wavelength 210 nm[3]215 nm[1]215 nm[2]
Retention Time (Enalapril) Not SpecifiedNot Specified6.59 min[2]
Theoretical Plates > 2000Not Specified> 2000
Tailing Factor < 2Not Specified< 2

Table 2: Method Validation Parameters

ParameterMethod AMethod BMethod C
Linearity Range (µg/mL) 10 - 30[4]Not Specified0.1816 - 15.1350 ppm[2]
Correlation Coefficient (r²) > 0.999Not Specified> 0.999[5]
Accuracy (% Recovery) 98.0 - 102.0%[2]90% - 110%[1]98.0 - 102.0%[2]
Precision (%RSD) < 2%[5]0.27[1]0.2[2]
LOD (µg/mL) Not Specified0.024 (Enalaprilat), 0.017 (DKP)Not Specified
LOQ (µg/mL) Not Specified0.080 (Enalaprilat), 0.055 (DKP)Not Specified

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on established and validated stability-indicating methods for Enalapril.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Enalapril solution (e.g., 1 mg/mL) is treated with 0.1N HCl and heated at 80°C.[3] Samples are withdrawn at appropriate time intervals, neutralized, and analyzed.

  • Alkaline Hydrolysis: Enalapril solution is treated with 0.1N NaOH at 80°C.[3] Samples are withdrawn, neutralized, and analyzed. Significant degradation is often observed under alkaline conditions.[6]

  • Oxidative Degradation: Enalapril solution is treated with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.[3] Samples are analyzed at various time points.

  • Thermal Degradation: The solid drug substance is subjected to dry heat (e.g., 70°C) for an extended period.[6] Samples are then dissolved and analyzed.

  • Photolytic Degradation: Enalapril solution is exposed to UV light (e.g., in a photostability chamber) at a controlled temperature.[3] A parallel sample is kept in the dark as a control.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products is determined by analyzing stressed samples and comparing the chromatograms with that of an unstressed sample. The absence of interfering peaks at the retention time of Enalapril and its known impurities indicates specificity.[4]

  • Linearity: A series of at least five concentrations of Enalapril standard solution are prepared and injected.[2] The peak area response is plotted against the corresponding concentration, and the correlation coefficient, y-intercept, and slope of the regression line are calculated.[5]

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of pure drug is spiked into a placebo mixture at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[2] The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections (e.g., six) of a single concentration of Enalapril are performed on the same day and by the same analyst. The relative standard deviation (%RSD) of the peak areas is calculated.[4]

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on different days, by different analysts, or with different equipment to assess the method's reproducibility.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are typically determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[4]

  • Robustness: The robustness of the method is evaluated by deliberately varying chromatographic parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the system suitability parameters.[5]

Visualizations

Enalapril Degradation Pathway

The following diagram illustrates the primary degradation pathways of Enalapril under various stress conditions. The main degradation products are Enalaprilat, formed through hydrolysis of the ethyl ester, and Diketopiperazine (DKP), formed via intramolecular cyclization.[7][8]

Enalapril_Degradation Enalapril Enalapril Enalaprilat Enalaprilat (Hydrolysis Product) Enalapril->Enalaprilat  Hydrolysis  (Acidic/Alkaline/Neutral) DKP Diketopiperazine (DKP) (Cyclization Product) Enalapril->DKP  Intramolecular Cyclization  (Acidic/Thermal)

Caption: Major degradation pathways of Enalapril.

Stability-Indicating Method Development Workflow

This workflow outlines the logical steps involved in the development and validation of a stability-indicating analytical method.

SIM_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Literature Review & Analyte Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Forced Degradation Studies B->C D Method Optimization for Resolution C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K System Suitability J->K L Routine Quality Control K->L M Stability Studies of Formulations K->M

Caption: Workflow for stability-indicating method development.

References

A Comparative Guide to Pharmacopoeial Methods for Enalapril Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical methods prescribed by the leading pharmacopoeias—the European Pharmacopoeia (Ph. Eur.), the British Pharmacopoeia (BP), and the United States Pharmacopeia (USP)—for the identification and quantification of impurities in Enalapril Maleate. This objective analysis is supported by published experimental data to assist researchers and quality control professionals in understanding the nuances, advantages, and potential challenges associated with each methodology.

Introduction to Enalapril and its Impurities

Enalapril is a widely used angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring its safety and efficacy.[2] Common impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] The major pharmacopoeias provide standardized methods for the control of these related substances.

Overview of Pharmacopoeial Methodologies

The European Pharmacopoeia and the British Pharmacopoeia have harmonized their monographs for Enalapril Maleate, employing an identical HPLC method for the analysis of related substances. The United States Pharmacopeia, however, prescribes a distinct HPLC method. The key chromatographic parameters of these methods are summarized below.

Data Presentation: Comparison of Chromatographic Conditions

ParameterEuropean Pharmacopoeia (Ph. Eur.) / British Pharmacopoeia (BP)United States Pharmacopeia (USP)
Column Styrene-divinylbenzene copolymer (5 µm)Octylsilane (C8) packing (5 µm)
Dimensions l = 0.15 m, Ø = 4.1 mm4.6-mm × 25-cm
Mobile Phase A Acetonitrile (B52724), Buffer solution B (5:95 V/V)Acetonitrile and pH 6.8 Phosphate (B84403) buffer (19:1)
Mobile Phase B Buffer solution B, Acetonitrile (34:66 V/V)Acetonitrile and pH 6.8 Phosphate buffer (33:17)
Buffer Solution A Sodium dihydrogen phosphate monohydrate, pH 2.5Monobasic sodium phosphate, pH 2.5
Buffer Solution B Sodium dihydrogen phosphate monohydrate, pH 6.8Monobasic sodium phosphate, pH 6.8
Flow Rate 1.0 mL/minAbout 2 mL/min
Column Temperature 70 °C50 °C
Detection Spectrophotometer at 215 nm215 nm
Injection Volume 50 µLAbout 50 µL
Gradient Elution YesYes

Specified Impurities

The specified impurities for Enalapril Maleate differ slightly between the pharmacopoeias, reflecting different approaches to impurity profiling.

PharmacopoeiaSpecified Impurities
Ph. Eur. / BP Impurity A, Impurity C, Impurity G, Impurity H
USP Enalaprilat, Enalapril diketopiperazine

Experimental Protocols

European Pharmacopoeia / British Pharmacopoeia Method

The Ph. Eur. and BP methods for related substances in Enalapril Maleate utilize a gradient HPLC method with a styrene-divinylbenzene copolymer column.[3] The high column temperature of 70 °C is a notable feature of this method. The mobile phase consists of a gradient mixture of two solutions: Mobile phase A, a mixture of acetonitrile and a pH 6.8 buffer, and Mobile phase B, a different ratio of the same components.[3] Detection is performed at 215 nm. The system suitability criteria include a minimum peak-to-valley ratio between the peaks of impurity A and enalapril.[3]

United States Pharmacopeia Method

The USP method also employs a gradient HPLC system but with a C8 (L7 packing) column and a lower column temperature of 50 °C.[4] The mobile phase is a gradient mixture of acetonitrile and a pH 6.8 phosphate buffer.[4] The specified impurities are Enalaprilat and this compound.[4] The USP monograph provides detailed procedures for the preparation of test and standard solutions.[4]

Performance Comparison and Discussion

Several studies have highlighted the challenges associated with the Ph. Eur./BP method. The high operating temperature of 70 °C is often described as not being "user-friendly" for standard HPLC instruments and can potentially lead to column degradation over time.[5][6][7] Furthermore, achieving the required separation between Enalapril and Impurity A can be difficult, often necessitating adjustments to the chromatographic parameters.[5][6][7]

In response to these challenges, alternative "user-friendly" HPLC methods have been developed and validated. These methods often utilize C18 columns at lower temperatures (e.g., 55 °C) and a mobile phase with a lower pH (e.g., pH 3.0), which has been shown to improve the separation of all known impurities with better resolution.[5][6][7]

Mandatory Visualization

Pharmacopoeial_Method_Comparison cluster_PE_BP Ph. Eur. / BP Method cluster_USP USP Method cluster_Comparison Comparative Analysis PE_BP_Column Styrene-divinylbenzene copolymer PE_BP_Temp 70 °C PE_BP_Column->PE_BP_Temp PE_BP_Impurities Impurities: A, C, G, H PE_BP_Temp->PE_BP_Impurities Performance Performance & User-Friendliness PE_BP_Impurities->Performance Challenges noted in literature USP_Column Octylsilane (C8) USP_Temp 50 °C USP_Column->USP_Temp USP_Impurities Impurities: Enalaprilat, DKP USP_Temp->USP_Impurities USP_Impurities->Performance Potentially more 'user-friendly' Robustness Method Robustness Performance->Robustness Selectivity Impurity Selectivity Robustness->Selectivity

Caption: A logical diagram comparing the key aspects of the Ph. Eur./BP and USP methods for Enalapril impurities.

Experimental_Workflow cluster_HPLC HPLC Analysis cluster_Analysis Data Analysis start Sample Preparation (Enalapril Maleate) ph_eur_bp Ph. Eur. / BP Method (Styrene-divinylbenzene, 70°C) start->ph_eur_bp usp USP Method (C8, 50°C) start->usp data_acquisition Data Acquisition (Chromatogram at 215 nm) ph_eur_bp->data_acquisition usp->data_acquisition impurity_id Impurity Identification (based on relative retention time) data_acquisition->impurity_id quantification Quantification (% of each impurity) impurity_id->quantification report Reporting of Results quantification->report

Caption: A generalized experimental workflow for the analysis of Enalapril impurities using pharmacopoeial HPLC methods.

References

Evaluating the Robustness of Analytical Methods for Enalapril Diketopiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the robustness of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of Enalapril (B1671234) Diketopiperazine (DKP), a critical degradation product of Enalapril. The robustness of an analytical method is a crucial parameter in drug development and quality control, ensuring its performance remains unaffected by minor variations in method parameters. This document summarizes quantitative data from several studies, details experimental protocols for robustness testing, and provides visual representations of the Enalapril degradation pathway and a typical robustness testing workflow.

Data Presentation: Comparison of HPLC Method Robustness

The following tables summarize the impact of deliberate variations in chromatographic parameters on the analysis of Enalapril and its degradation product, Enalapril Diketopiperazine. The data has been compiled from various published analytical methods.

Table 1: Effect of Mobile Phase pH Variation on System Suitability Parameters

Method ReferenceOriginal Mobile Phase pHpH VariationObserved Effect on Resolution (Enalapril/DKP)Observed Effect on DKP Retention Time
Method A2.2± 0.2Resolution remained > 2.0Minor shift (± 0.1 min)
Method B3.0± 0.2Resolution decreased below 2.0 at pH 3.2Significant shift (> 0.5 min)
Method C6.8± 0.2Resolution significantly impacted, co-elution observed at pH 7.0Unreliable retention time

Table 2: Effect of Mobile Phase Composition Variation on System Suitability Parameters

Method ReferenceOriginal Organic Phase (%)Composition Variation (%)Observed Effect on Resolution (Enalapril/DKP)Observed Effect on DKP Retention Time
Method A25% Acetonitrile± 2%Resolution remained > 2.0Shift of approximately ± 0.3 min
Method B30% Methanol± 2%Resolution decreased but remained acceptable (>1.8)Shift of approximately ± 0.4 min
Method C37.5% Acetonitrile± 2.5%Resolution maintained > 3.0Shift of approximately ± 0.5 min

Table 3: Effect of Flow Rate Variation on System Suitability Parameters

Method ReferenceOriginal Flow Rate (mL/min)Flow Rate Variation (mL/min)Observed Effect on Resolution (Enalapril/DKP)Observed Effect on DKP Retention Time
Method A1.5± 0.1No significant change in resolutionInversely proportional change in retention time
Method B1.0± 0.1Minor decrease in resolution at 1.1 mL/minInversely proportional change in retention time
Method C1.2± 0.2Resolution remained acceptableInversely proportional change in retention time

Table 4: Effect of Column Temperature Variation on System Suitability Parameters

Method ReferenceOriginal Temperature (°C)Temperature Variation (°C)Observed Effect on Resolution (Enalapril/DKP)Observed Effect on DKP Retention Time
Method A55± 5No significant impact on resolutionMinor decrease with increased temperature
Method B30± 5Peak tailing observed at 25°CShift of approximately ± 0.2 min
Method C50± 5Resolution remained > 3.0Minor shift in retention time

Experimental Protocols

Robustness Testing Protocol

This protocol outlines a typical procedure for evaluating the robustness of an HPLC method for Enalapril and Enalapril DKP.

  • Preparation of Standard Solutions: Prepare a standard solution containing known concentrations of Enalapril and Enalapril DKP.

  • System Suitability: Before initiating the robustness study, ensure the chromatographic system meets the predefined system suitability criteria (e.g., resolution, tailing factor, theoretical plates) using the nominal method parameters.

  • Deliberate Variations: Introduce small, deliberate variations to the method parameters, one at a time. The typical variations include:

    • pH of the mobile phase: ± 0.2 units.

    • Mobile phase composition: ± 2% absolute of the organic modifier.

    • Flow rate: ± 10% of the nominal flow rate.

    • Column temperature: ± 5 °C.

    • Wavelength: ± 2 nm.

  • Analysis: Inject the standard solution and analyze the chromatograms for each varied condition.

  • Data Evaluation: Evaluate the impact of each variation on the critical system suitability parameters, including the resolution between Enalapril and Enalapril DKP, retention times, peak areas, and tailing factors. The acceptance criteria for robustness are typically that the system suitability parameters remain within the predefined limits.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare solutions of Enalapril maleate (B1232345) in various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.[1]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.[1]

    • Neutral Hydrolysis: Water at 80°C for 24 hours.[1]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 8 days.[1]

    • Thermal Degradation: Dry heat at 70°C for 27 days.[1]

    • Photolytic Degradation: Exposure to UV and visible light for 7 days.[1]

  • Sample Analysis: Analyze the stressed samples using the HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the Enalapril peak is pure and free from co-eluting degradation products.

  • Identification of Degradation Products: Compare the retention times of the degradation products with those of known impurities (Enalaprilat and Enalapril DKP). Mass spectrometry can be used for further identification of unknown degradation products.[2]

Mandatory Visualization

G cluster_degradation Enalapril Degradation Pathway Enalapril Enalapril Enalaprilat Enalaprilat (Hydrolysis Product) Enalapril->Enalaprilat Hydrolysis (Ester Cleavage) DKP This compound (Intramolecular Cyclization) Enalapril->DKP Intramolecular Cyclization (Amide Formation)

Caption: Degradation pathway of Enalapril.

G cluster_workflow Robustness Testing Workflow start Start define Define Nominal Method Parameters & System Suitability Criteria start->define prepare Prepare Standard Solutions define->prepare vary Introduce Deliberate Variations to a Single Parameter prepare->vary analyze Analyze Samples under Varied Conditions vary->analyze evaluate Evaluate System Suitability Parameters analyze->evaluate decision Do Results Meet Acceptance Criteria? evaluate->decision robust Method is Robust decision->robust Yes not_robust Method is Not Robust (Re-evaluate/Optimize) decision->not_robust No end End robust->end not_robust->end

Caption: Workflow for robustness testing.

References

Stability Showdown: A Comparative Analysis of Enalapril Salt Forms and Their Propensity for Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the stability of an active pharmaceutical ingredient (API) is a critical determinant of a drug product's safety, efficacy, and shelf life. Enalapril (B1671234), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is known to be susceptible to degradation, primarily through hydrolysis to enalaprilat (B1671235) and intramolecular cyclization to form a diketopiperazine (DKP) derivative. The formation of DKP is a significant concern in solid dosage forms. This guide provides a comparative analysis of the stability of different Enalapril salt forms, with a focus on their resistance to DKP formation, supported by experimental data.

Enalapril is commonly formulated as a maleate (B1232345) salt to enhance its stability.[1] However, research into other salt forms has been conducted to further optimize its physicochemical properties and minimize degradation. This report synthesizes available data to offer a clear comparison between various salt forms of Enalapril.

Quantitative Comparison: Enalapril Maleate vs. Enalapril Sodium

A study comparing the stability of Enalapril Maleate (EM) and Enalapril Sodium (NaE) under accelerated conditions (40°C and 75% relative humidity) over 90 days provides valuable quantitative insights into the formation of DKP.

Table 1: Cumulative Diketopiperazine (DKP) Formation in Enalapril Maleate vs. Enalapril Sodium Pellets over 90 Days at 40°C/75% RH

Time (Days)Enalapril Maleate (EMC) - DKP (µg/mL)Enalapril Sodium (NaEC) - DKP (µg/mL)
000
21~1.5~0.5
42~2.5~0.8
63~3.5~1.2
90~4.8~1.8

Data extrapolated from Cunha et al., 2013.[2]

The results clearly indicate that the sodium salt of Enalapril is significantly more stable with respect to DKP formation than the maleate salt under these stress conditions.[2] After 90 days, the amount of DKP formed in the Enalapril Maleate formulation was approximately 2.7 times higher than in the Enalapril Sodium formulation.

Qualitative Comparison of Other Enalapril Salt Forms

Research into novel salt forms of Enalapril has identified promising alternatives to the traditional maleate salt. A comprehensive screening of six different salts revealed variations in their physicochemical properties, including solid-state stability.

Table 2: Qualitative Stability Profile of Various Enalapril Salt Forms

Salt FormKey Stability-Related Findings
Maleate Marketed form, but susceptible to DKP formation in solid state.[1][3]
Sodium Demonstrates superior stability against DKP formation compared to the maleate salt.[2]
Malate Showed an encouraging profile with good solid-state stability, lower hygroscopicity, and higher solubility compared to the maleate salt.[4]
Citrate Prepared and characterized, but detailed stability data against DKP formation is not readily available.[4]
Mesylate Prepared and characterized, but detailed stability data against DKP formation is not readily available.[4]
Tartrate Prepared and characterized, but detailed stability data against DKP formation is not readily available.[4]
Besylate Prepared and characterized, but detailed stability data against DKP formation is not readily available.[4]
Tosylate Prepared and characterized, but detailed stability data against DKP formation is not readily available.[4]

While quantitative data for DKP formation is not available for all these salts in a head-to-head comparison, the findings suggest that Enalapril Malate is a noteworthy candidate for further investigation due to its favorable stability profile.[4]

Degradation Pathway of Enalapril

The primary degradation pathways for Enalapril involve hydrolysis of the ethyl ester to form the active metabolite, enalaprilat, and an intramolecular cyclization to form the inactive DKP derivative. In the solid state, the formation of DKP is the predominant degradation route.[1]

Enalapril_Degradation Enalapril Enalapril DKP Diketopiperazine (DKP) (Intramolecular Cyclization) Enalapril->DKP Solid State (Predominant) Enalaprilat Enalaprilat (Hydrolysis) Enalapril->Enalaprilat Aqueous Solution

Caption: Degradation pathways of Enalapril.

Experimental Protocols

The following is a summary of the methodology used to quantify the degradation products of Enalapril Maleate and Enalapril Sodium.

Accelerated Stability Study: Formulations of Enalapril Maleate and Enalapril Sodium pellets were stored in a climatic chamber at 40°C and 75% relative humidity for 90 days. Samples were withdrawn at specified time intervals for analysis.[1]

Sample Preparation and Analysis by High-Performance Liquid Chromatography (HPLC):

  • Extraction: The pellets were dissolved in a sodium hydrogen phosphate (B84403) buffer (pH 2.2) using sonication and mechanical agitation.

  • Filtration: The resulting solution was filtered prior to injection into the HPLC system.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 (250 × 4.6 mm, 5 µm).

    • Column Temperature: 60°C.

    • Mobile Phase: A suitable mobile phase for the separation of Enalapril, enalaprilat, and DKP.

    • Detection Wavelength: 215 nm.

  • Quantification: The concentrations of Enalapril, enalaprilat, and DKP were determined by comparing the peak areas from the sample chromatograms to those of standard solutions of known concentrations. The method was validated for linearity, precision, accuracy, and selectivity.[1][2]

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Enalapril Diketopiperazine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Enalapril Diketopiperazine, a known impurity and degradation product of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, requires careful handling and disposal due to its potential hazards.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

This compound is associated with several hazard warnings, making strict adherence to safety protocols paramount. The following table summarizes the key hazard information.

Hazard StatementGHS CodeSource
Suspected of damaging fertility or the unborn child.H361PubChem[5]
Causes serious eye irritation.H319PubChem[5]
Causes skin irritation.H315PubChem[5]
May cause respiratory irritation.H335PubChem[5]

Given these potential risks, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous pharmaceutical waste. This procedure aligns with general best practices and regulatory guidelines, such as those from the Environmental Protection Agency (EPA).[6][7]

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste: this compound."

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing.

  • Containerization:

    • Use only approved, leak-proof, and sealable hazardous waste containers.

    • For solid waste (e.g., contaminated labware, PPE), double-bag the items before placing them in the designated solid waste container.

    • For liquid waste (e.g., solutions containing the compound), use a dedicated, properly labeled, and sealed liquid waste container.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."

  • Arranging for Professional Disposal:

    • Do not dispose of this compound down the drain. This is strictly prohibited by regulations like the EPA's Subpart P for hazardous waste pharmaceuticals.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for pickup and disposal.[9]

    • Provide the waste disposal service with all necessary information, including the Safety Data Sheet (SDS) if available, to ensure proper handling and treatment, which will likely involve incineration.[8]

  • Documentation:

    • Maintain a detailed log of all this compound waste generated, including the quantity, date of generation, and date of disposal.

    • Keep copies of all waste manifests and disposal records provided by the professional waste disposal service.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Enalapril Diketopiperazine Waste B Identify and Segregate Waste (Solid vs. Liquid) A->B C Package in Labeled, Leak-Proof Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Complete Waste Manifest/Documentation E->F G Waste Collected for Professional Disposal (Incineration) F->G H End: Retain Disposal Records G->H

Caption: Disposal Workflow for this compound.

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for professional advice. Always consult your institution's specific safety protocols and a licensed hazardous waste disposal professional to ensure full compliance with all applicable federal, state, and local regulations.

References

Essential Safety and Logistical Guide for Handling Enalapril Diketopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Enalapril (B1671234) Diketopiperazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Physicochemical Properties

Enalapril Diketopiperazine is classified as an irritant and is suspected of damaging fertility or the unborn child[1]. It can cause skin, eye, and respiratory irritation[1].

Physicochemical Data:

PropertyValueSource
Molecular Formula C₂₀H₂₆N₂O₄[1][2][3][4]
Molecular Weight 358.43 g/mol [3][4][5]
CAS Number 115729-52-7[1][2][3][4]
Appearance Solid (powder)[2][6]
Melting Point 93-94°C[7]
Boiling Point 562.9 ± 50.0 °C (Predicted)[7]
Density 1.22 ± 0.1 g/cm³ (Predicted)[7]

GHS Hazard Classification:

Hazard ClassCategoryGHS Code
Skin Irritation2H315
Eye Irritation2AH319
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335
Reproductive toxicity2H361

Source:[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum PPE requirements for various activities involving this compound.

ActivityRequired PPERationale
Handling Powders (Weighing, Compounding) Double nitrile gloves, disposable low-permeability gown, safety goggles with side-shields or face shield, N95 respirator.Prevents inhalation of airborne particles and minimizes skin and eye contact[2][6][8][9].
Handling Solutions Nitrile gloves, lab coat, safety glasses with side-shields.Reduces the risk of exposure from splashes and incidental contact[6][8].
Spill Cleanup Double nitrile gloves, disposable gown, safety goggles and face shield, appropriate respirator.Protects against concentrated exposure during cleanup operations[6][8].
Disposal of Contaminated Waste Nitrile gloves.Prevents direct contact with contaminated materials[6].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_post Post-Handling prep_ppe Don appropriate PPE prep_workspace Prepare workspace (absorbent bench paper) prep_ppe->prep_workspace weigh Weigh powder using anti-static boat prep_workspace->weigh transfer Carefully transfer powder weigh->transfer close_container Tightly close primary container transfer->close_container solubilize Add solvent and mix gently close_container->solubilize storage Store in labeled, sealed container in a locked, designated area solubilize->storage decontaminate Decontaminate work surfaces and equipment storage->decontaminate dispose Dispose of contaminated disposables as hazardous waste decontaminate->dispose remove_ppe Remove and dispose of PPE correctly dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:
  • Preparation:

    • Before beginning any work, ensure all necessary PPE is worn correctly[6].

    • Prepare the designated workspace by laying down absorbent bench paper to contain any potential spills[6].

  • Handling Powders (Weighing):

    • All handling of this compound powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control dust[6].

    • Use anti-static weigh boats or paper to minimize electrostatic dispersal of the powder.

    • Use a dedicated spatula for transferring the powder.

    • Immediately after weighing, securely close the primary container[6].

  • Solubilization:

    • Add the solvent to the vessel containing the weighed powder.

    • Ensure the container is securely capped before mixing, which can be done by gentle swirling or, if necessary, using a sonicator or vortex mixer.

  • Storage:

    • Store this compound in a clearly labeled, tightly sealed container[8].

    • The storage area should be a locked, designated, dry, cool, and well-ventilated place[8]. Recommended storage temperatures vary, with sources suggesting 2-8°C, -20°C, and +5°C[3][4][10]. Consult the supplier's specific recommendations.

  • Decontamination:

    • After handling, thoroughly wipe down the balance, spatula, and all work surfaces with an appropriate cleaning agent, such as 70% ethanol.

    • Dispose of all contaminated disposables, including bench paper and cleaning materials, as hazardous pharmaceutical waste[6].

Disposal Plan

Proper disposal of this compound and associated contaminated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Disposal contaminated_solids Contaminated Solids (Gloves, Gowns, Bench Paper, etc.) waste_container Collect in clearly labeled, sealed, and appropriate hazardous waste containers contaminated_solids->waste_container unused_product Unused/Expired Product unused_product->waste_container empty_containers Empty Primary Containers empty_containers->waste_container contaminated_solutions Contaminated Solutions contaminated_solutions->waste_container disposal_path Dispose of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations waste_container->disposal_path

Caption: Disposal workflow for this compound waste.

Disposal Protocol:
  • Waste Identification: All materials that have come into contact with this compound, including unused product, contaminated PPE, labware, and cleaning materials, must be treated as hazardous waste[6].

  • Containment:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and labeled hazardous waste container.

  • Disposal:

    • Dispose of all waste containing this compound through an approved hazardous waste disposal program[11].

    • Ensure compliance with all institutional, local, and national regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Spill Response:
  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area[6].

  • Communicate: Report the spill to the laboratory supervisor.

  • Secure the Area: Restrict access to the spill area. Ensure the area is well-ventilated.

  • Contain:

    • For powders , gently cover the spill with a damp paper towel to prevent the powder from becoming airborne[6].

    • For liquids , use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean:

    • Wearing appropriate PPE, carefully clean the spill area.

    • Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area and any equipment used for cleanup.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[2][11].

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[11].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalapril Diketopiperazine
Reactant of Route 2
Reactant of Route 2
Enalapril Diketopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.